molecular formula C10H14N4O3 B555262 Ndelta-Pyrazinylcarbonyl-L-ornithine CAS No. 201047-84-9

Ndelta-Pyrazinylcarbonyl-L-ornithine

Katalognummer: B555262
CAS-Nummer: 201047-84-9
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: GJGIGJGNECGMMN-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ndelta-Pyrazinylcarbonyl-L-ornithine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N4O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGIGJGNECGMMN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)C(=O)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427291
Record name Ndelta-Pyrazinylcarbonyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201047-84-9
Record name Ndelta-Pyrazinylcarbonyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nδ-Pyrazinylcarbonyl-L-ornithine in Modern Drug Discovery

Nδ-Pyrazinylcarbonyl-L-ornithine and its derivatives are of significant interest to the pharmaceutical and biotechnology sectors. The incorporation of the pyrazinylcarbonyl moiety onto the side chain of L-ornithine introduces a unique heterocyclic functionality that can modulate the biological activity, pharmacokinetic properties, and binding affinity of peptides and small molecule therapeutics.[1] This modification is particularly valuable in the design of novel drug candidates targeting a range of diseases, including neurological disorders and cancer.[1] The resulting structure can enhance molecular stability, improve solubility, and facilitate specific interactions with biological targets.[1]

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Nδ-Pyrazinylcarbonyl-L-ornithine, designed for researchers, chemists, and drug development professionals. We will delve into the strategic considerations behind each synthetic step, from the selection of protecting groups to the choice of coupling agents, and provide detailed experimental protocols.

Strategic Approach to the Synthesis

The synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine is centered around the formation of a stable amide bond between the δ-amino group of L-ornithine and the carboxyl group of pyrazine-2-carboxylic acid. To achieve this with high selectivity and yield, a carefully planned protecting group strategy is paramount. The α-amino group of L-ornithine must be temporarily blocked to prevent its participation in the acylation reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the coupling conditions and its facile removal under acidic conditions.[2]

The overall synthetic strategy can be broken down into three key stages:

  • Selective Acylation: The coupling of Nα-Boc-L-ornithine with pyrazine-2-carboxylic acid.

  • Purification: Isolation of the protected intermediate, Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine.

  • Deprotection: Removal of the Nα-Boc group to yield the final product, Nδ-Pyrazinylcarbonyl-L-ornithine.

The following diagram illustrates the conceptual workflow of the synthesis:

Synthesis_Workflow Start Starting Materials: - Nα-Boc-L-ornithine - Pyrazine-2-carboxylic acid Coupling Amide Coupling Reaction (HATU, DIPEA, DMF) Start->Coupling Step 1 Purification Purification of Protected Intermediate (Chromatography) Coupling->Purification Step 2 Deprotection Boc Deprotection (TFA) Purification->Deprotection Step 3 Final_Product Final Product: Nδ-Pyrazinylcarbonyl-L-ornithine Deprotection->Final_Product

Caption: A conceptual workflow for the synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine.

Part 1: Synthesis of Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine

The cornerstone of this synthesis is the efficient formation of the amide linkage. While several methods exist for amide bond formation, the use of modern coupling reagents offers significant advantages in terms of reaction efficiency, milder conditions, and suppression of side reactions such as racemization. For this synthesis, we will utilize O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. HATU is known for its rapid reaction times and high yields in peptide coupling and related acylation reactions.[3]

The reaction proceeds via the activation of the carboxylic acid group of pyrazine-2-carboxylic acid by HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This forms a highly reactive O-acylisourea intermediate, which readily reacts with the nucleophilic δ-amino group of Nα-Boc-L-ornithine.

Experimental Protocol: Amide Coupling
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.

  • Coupling: In a separate flask, dissolve Nα-Boc-L-ornithine (1.0 eq) in anhydrous DMF. Add this solution dropwise to the activated pyrazine-2-carboxylic acid mixture.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash successively with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% sodium bicarbonate), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Protected Intermediate

The crude Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired product from unreacted starting materials and by-products.

Part 2: Deprotection to Yield Nδ-Pyrazinylcarbonyl-L-ornithine

The final step in the synthesis is the removal of the Nα-Boc protecting group. This is achieved under strong acidic conditions, which cleave the tert-butoxycarbonyl group to release the free amine. Trifluoroacetic acid (TFA) is commonly used for this purpose as it allows for efficient deprotection at room temperature and the by-products are volatile and easily removed.[4]

Experimental Protocol: Boc Deprotection
  • Deprotection Reaction: Dissolve the purified Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine in a solution of TFA and a suitable solvent such as dichloromethane (DCM). A common ratio is 25-50% TFA in DCM.

  • Reaction Time: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation of Final Product: After complete removal of the Boc group, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting residue can be triturated with cold diethyl ether to precipitate the final product as a salt. The product can be further purified by recrystallization or preparative HPLC if necessary.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed by various analytical techniques. Below is a table summarizing the expected properties of the key intermediate and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Analytical Data
Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithineC₁₅H₂₂N₄O₅338.36107-113¹H NMR, ¹³C NMR, MS (ESI+), Optical Rotation: [a]D20 = +13 ± 2º (c=1 in MeOH)[1]
Nδ-Pyrazinylcarbonyl-L-ornithine (TFA salt)C₁₀H₁₄N₄O₃ (as free base)238.24-¹H NMR, ¹³C NMR, MS (ESI+), High-Resolution Mass Spectrometry (HRMS)

Detailed Synthesis Pathway Diagram

The following diagram provides a detailed chemical representation of the synthesis pathway.

Detailed_Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection Boc-Orn Nα-Boc-L-ornithine HATU_DIPEA HATU, DIPEA DMF, RT Boc-Orn->HATU_DIPEA Pyrazine_Acid Pyrazine-2-carboxylic acid Pyrazine_Acid->HATU_DIPEA Protected_Product Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine HATU_DIPEA->Protected_Product Protected_Product_2 Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine TFA TFA, DCM RT Protected_Product_2->TFA Final_Product Nδ-Pyrazinylcarbonyl-L-ornithine TFA->Final_Product

Caption: Detailed reaction scheme for the synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine.

Conclusion: A Versatile and Reproducible Synthetic Route

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of Nδ-Pyrazinylcarbonyl-L-ornithine. The strategic use of the Boc protecting group and a modern coupling agent like HATU ensures high yields and purity of the desired products. This methodology is scalable and can be adapted for the synthesis of various analogs for further investigation in drug discovery and development programs. The characterization data provided serves as a benchmark for validating the successful synthesis of this valuable amino acid derivative.

References

  • Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithine. (2017). ResearchGate. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of title compound 5 from Boc-L-ornithine. ResearchGate. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Purification and properties of porcine liver ornithine transcarbamylase. PubMed. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Acylation process for preparation of n-substituted peptide.
  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

Sources

A Researcher's Guide to Investigating the Role of Nδ-Pyrazinylcarbonyl-L-ornithine in Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-ornithine is a critical non-proteinogenic amino acid that serves as a central hub in mammalian nitrogen metabolism. It is a key intermediate in the urea cycle and the precursor for the biosynthesis of polyamines and proline. The structural modification of L-ornithine, particularly at its δ-amino group, presents a compelling strategy for developing targeted inhibitors of enzymes involved in these pathways. This technical guide focuses on Nδ-Pyrazinylcarbonyl-L-ornithine, a commercially available but functionally uncharacterized derivative of L-ornithine. While its precise biological role is yet to be elucidated, its chemical structure suggests a strong potential for interaction with key enzymes of amino acid metabolism, such as ornithine transcarbamylase (OTC) and ornithine decarboxylase (ODC). This document provides a comprehensive overview of the metabolic significance of L-ornithine and outlines a detailed experimental framework for researchers to investigate the hypothesis that Nδ-Pyrazinylcarbonyl-L-ornithine acts as a modulator of amino acid metabolism, likely through enzyme inhibition. We present detailed, field-proven protocols for the synthesis, purification, and biological evaluation of this compound, along with data interpretation guidelines. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel regulators of amino acid pathways for therapeutic intervention in oncology, metabolic disorders, and infectious diseases.

Introduction: L-Ornithine, a Central Node in Amino Acid Metabolism

L-ornithine, though not incorporated into proteins during translation, is a pivotal molecule in cellular metabolism[1][2]. Its significance stems from its central role in several key metabolic pathways:

  • The Urea Cycle: In the liver, the urea cycle is the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism. L-ornithine acts as a carrier molecule within this cycle, accepting a carbamoyl group from carbamoyl phosphate to form L-citrulline in a reaction catalyzed by ornithine transcarbamylase (OTC)[1][2][3]. The cycle ultimately leads to the production of urea, which is then excreted.

  • Polyamine Biosynthesis: L-ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine[4][5]. This conversion is initiated by the enzyme ornithine decarboxylase (ODC), which catalyzes the rate-limiting step in polyamine biosynthesis[6]. Polyamines are essential for cell growth, proliferation, and differentiation.

  • Proline and Glutamate Metabolism: L-ornithine can be interconverted with proline and glutamate through the action of ornithine aminotransferase (OAT), linking the urea cycle with other aspects of amino acid metabolism.

Given the central role of L-ornithine, the enzymes that metabolize it, particularly OTC and ODC, have emerged as attractive targets for therapeutic intervention. ODC is a well-established target in cancer therapy, as its activity is often upregulated in cancer cells[6][7]. OTC deficiency is the most common urea cycle disorder, leading to life-threatening hyperammonemia[3][8].

The Investigational Compound: Nδ-Pyrazinylcarbonyl-L-ornithine

Nδ-Pyrazinylcarbonyl-L-ornithine is a derivative of L-ornithine where the δ-amino group is acylated with a pyrazinylcarbonyl moiety[9][10]. While its Nα-Boc protected form is commercially available and suggested for use in peptide synthesis and drug development[11], there is a notable absence of published data on its biological activity.

2.1. Structural Features and Hypothesized Role

The key structural feature of Nδ-Pyrazinylcarbonyl-L-ornithine is the pyrazine ring attached to the δ-nitrogen. This modification introduces a heterocyclic, aromatic group, which can significantly alter the molecule's size, shape, and electronic properties compared to the native L-ornithine.

We hypothesize that this structural modification will lead to the compound acting as an inhibitor of key enzymes in ornithine metabolism. The pyrazinylcarbonyl group could:

  • Act as a steric hindrance: The bulky pyrazinylcarbonyl group might prevent the proper binding of the ornithine backbone into the active site of enzymes like OTC or ODC.

  • Mimic a substrate or transition state: The electronic properties of the pyrazine ring and the carbonyl group could mimic the binding of carbamoyl phosphate (in the case of OTC) or the transition state of the decarboxylation reaction (in the case of ODC).

  • Engage in specific interactions: The nitrogen atoms in the pyrazine ring could form hydrogen bonds or other interactions with amino acid residues in the enzyme's active site that are not available to the unmodified ornithine.

The precedent for δ-amino group modifications leading to potent enzyme inhibition is well-established. For instance, Nδ-(N'-sulpho-diaminophosphinyl)-L-ornithine is a potent and irreversible inhibitor of OTC[12]. This supports the rationale for investigating Nδ-Pyrazinylcarbonyl-L-ornithine as a potential enzyme inhibitor.

A Proposed Research Workflow for Investigating Nδ-Pyrazinylcarbonyl-L-ornithine

The following sections outline a comprehensive experimental plan to elucidate the role of Nδ-Pyrazinylcarbonyl-L-ornithine in amino acid metabolism.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Enzymatic Assays cluster_2 Cell-Based Assays cluster_3 In Vivo Studies (Conditional) synthesis Synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine purification Purification (HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization odc_assay ODC Inhibition Assay (IC50) characterization->odc_assay otc_assay OTC Inhibition Assay (IC50/Ki) characterization->otc_assay selectivity Selectivity Profiling odc_assay->selectivity otc_assay->selectivity cell_viability Cell Viability/Proliferation selectivity->cell_viability polyamine_levels Intracellular Polyamine Measurement cell_viability->polyamine_levels urea_production Urea Production Assay cell_viability->urea_production animal_model Animal Model of Disease (e.g., Cancer) urea_production->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy Studies pk_pd->efficacy G cluster_0 OTC Active Site cluster_1 ODC Active Site OTC Ornithine Transcarbamylase (OTC) Ornithine Binding Pocket Carbamoyl Phosphate Binding Pocket ODC Ornithine Decarboxylase (ODC) Ornithine Binding Pocket PLP Cofactor Inhibitor Nδ-Pyrazinylcarbonyl-L-ornithine Inhibitor->OTC:f0 Potential Inhibition (Steric Hindrance/Mimicry) Inhibitor->ODC:f0 Potential Inhibition (Steric Hindrance/Mimicry)

Sources

An In-depth Technical Guide to the Biological Activity of Nδ-Pyrazinylcarbonyl-L-ornithine and its Derivatives as Arginase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activity of Nδ-Pyrazinylcarbonyl-L-ornithine and its derivatives, with a primary focus on their role as inhibitors of the arginase enzyme. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting arginase.

Part 1: Arginase as a Compelling Therapeutic Target

The Arginase Enzyme Family: More Than Just Urea Production

The arginase enzyme family consists of two distinct isoforms, Arginase I (ARG1) and Arginase II (ARG2). While both enzymes catalyze the hydrolysis of L-arginine to L-ornithine and urea, they differ in their tissue distribution and subcellular localization, which dictates their specific physiological roles.[1]

  • Arginase I (ARG1): Primarily a cytosolic enzyme, ARG1 is highly expressed in the liver as a critical component of the urea cycle, responsible for the detoxification of ammonia.[2][3] It is also found in other cell types, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[4]

  • Arginase II (ARG2): A mitochondrial enzyme, ARG2 is expressed in various tissues, including the kidneys, prostate, and brain. Its primary role is in the regulation of L-arginine and L-ornithine homeostasis for processes such as cell proliferation and collagen synthesis.[5][6][7]

The Pathophysiological Implications of Elevated Arginase Activity

Under normal physiological conditions, arginase activity is tightly regulated. However, in various disease states, the expression and activity of arginase become pathologically elevated, leading to detrimental consequences.[5][6][7] The primary mechanism through which excessive arginase activity contributes to disease is the depletion of the local L-arginine pool. This has two major downstream effects:

  • Reduced Nitric Oxide (NO) Bioavailability: L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce the critical signaling molecule nitric oxide (NO). NO is a potent vasodilator and plays crucial roles in neurotransmission and immune regulation. By competing with NOS for their common substrate, elevated arginase activity leads to decreased NO production, contributing to endothelial dysfunction, hypertension, and other cardiovascular pathologies.[1][5][6][7]

  • Enhanced Production of Pro-proliferative and Pro-fibrotic Molecules: The L-ornithine produced by the arginase reaction serves as a precursor for the synthesis of polyamines and proline.[2] Polyamines are essential for cell proliferation, and their overproduction can contribute to cancer cell growth.[8] Proline is a key component of collagen, and its excessive synthesis can lead to tissue fibrosis.[9]

The following diagram illustrates the central role of arginase in modulating the L-arginine metabolic pathways.

Arginine_Metabolism cluster_arginase Arginase Pathway cluster_nos NOS Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Ornithine L-Ornithine Arginase->L_Ornithine Urea Urea Arginase->Urea NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline ODC Ornithine Decarboxylase (ODC) L_Ornithine->ODC OAT Ornithine Aminotransferase (OAT) L_Ornithine->OAT Polyamines Polyamines (Putrescine, Spermidine, Spermine) Proline Proline ODC->Polyamines OAT->Proline SAR_Workflow Core Nδ-Pyrazinylcarbonyl- L-ornithine Core R1 Pyrazine Ring Substituents (R1) Core->R1 R2 Ornithine Backbone Modifications (R2) Core->R2 Synthesis Derivative Synthesis R1->Synthesis R2->Synthesis InVitro In Vitro Arginase Inhibition Assay (IC50 Determination) Synthesis->InVitro InVitro->Synthesis SAR Feedback Cellular Cellular Assays (NO production, T-cell proliferation) InVitro->Cellular Potent Hits Cellular->Synthesis SAR Feedback InVivo In Vivo Efficacy Models Cellular->InVivo Active Compounds Lead Lead Candidate InVivo->Lead

Caption: A workflow for the Structure-Activity Relationship (SAR) study.

Part 3: Methodologies for Assessing the Biological Activity of Arginase Inhibitors

A robust and multi-tiered approach is essential for the comprehensive evaluation of novel arginase inhibitors. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models.

In Vitro Enzyme Inhibition Assays: The First Step in Characterization

The initial assessment of a compound's inhibitory activity is performed using purified arginase enzyme. The goal of these assays is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

This is a classic and widely used method that relies on the colorimetric detection of urea, one of the products of the arginase reaction.

Principle: The assay measures the amount of urea produced by the enzymatic reaction. Urea reacts with a chromogen under acidic conditions to produce a colored complex, the absorbance of which is directly proportional to the arginase activity. [10] Experimental Protocol:

  • Reagent Preparation:

    • Arginase enzyme (human recombinant ARG1 or ARG2) diluted to a working concentration (e.g., 0.0012 U/µL). [10] * L-arginine substrate solution (e.g., 100 mM).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Test compound (Nδ-Pyrazinylcarbonyl-L-ornithine derivative) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • Urea colorimetric detection reagents.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 5 µL) of the serially diluted test compound or vehicle control (for uninhibited and blank wells) to the wells.

    • Add the arginase enzyme solution to all wells except the blank.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the L-arginine substrate solution.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding an acidic solution.

    • Add the urea detection reagents and incubate to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 410-415 nm) using a microplate reader. [4][11]3. Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

For screening large libraries of compounds, a more rapid and automated fluorescence-based assay is often preferred.

Principle: These assays utilize a fluorescent probe that is quenched upon the conversion of L-arginine to L-ornithine. Inhibition of arginase results in a higher fluorescent signal. [12] Experimental Protocol:

  • Reagent Preparation:

    • Arginase enzyme.

    • L-arginine substrate.

    • Fluorescent probe (e.g., Arginase Gold). [12] * Assay buffer.

    • Test compounds.

  • Assay Procedure (384-well plate format):

    • Dispense the test compounds into the wells.

    • Add a pre-mixed solution of arginase enzyme and the fluorescent probe.

    • Initiate the reaction by adding the L-arginine substrate.

    • Incubate at room temperature for a specified time.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the increase in fluorescence signal compared to the uninhibited control.

    • Determine the IC50 values as described for the spectrophotometric assay.

Table 1: Hypothetical In Vitro Inhibitory Activity of Nδ-Pyrazinylcarbonyl-L-ornithine Derivatives

CompoundR1 Substituent (Pyrazine Ring)R2 Modification (Ornithine Backbone)ARG1 IC50 (nM)ARG2 IC50 (nM)Selectivity (ARG2/ARG1)
Parent H-COOH125025002
D1 5-Cl-COOH55110020
D2 5-CH3-COOH2508003.2
D3 5-Cl-COOCH375150020
Cellular Assays: Assessing Activity in a Biological Context

While in vitro assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to evaluate a compound's ability to penetrate cell membranes and engage its target in a more complex biological environment.

Principle: This assay assesses the ability of an arginase inhibitor to restore NO production in endothelial cells that have been stimulated to upregulate arginase expression (e.g., with lipopolysaccharide, LPS).

Experimental Protocol:

  • Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in appropriate media.

  • Arginase Induction: Treat the cells with an inflammatory stimulus (e.g., LPS) to induce arginase expression and activity.

  • Inhibitor Treatment: Treat the stimulated cells with various concentrations of the Nδ-Pyrazinylcarbonyl-L-ornithine derivative for a defined period.

  • NO Measurement: Measure the accumulation of nitrite and nitrate (stable breakdown products of NO) in the cell culture supernatant using the Griess assay or a more sensitive fluorescent NO probe.

  • Data Analysis: Plot the increase in NO production against the inhibitor concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Principle: This assay is particularly relevant for immuno-oncology applications and evaluates the ability of an arginase inhibitor to reverse the immunosuppressive effects of MDSCs on T-cell proliferation.

Experimental Protocol:

  • Co-culture Setup: Co-culture isolated human T-cells with MDSCs (either primary cells or a cell line) in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies).

  • Inhibitor Treatment: Add serial dilutions of the arginase inhibitor to the co-culture.

  • Proliferation Measurement: After a few days of incubation, measure T-cell proliferation using a standard method such as [3H]-thymidine incorporation or a fluorescent dye-based assay (e.g., CFSE).

  • Data Analysis: Determine the concentration of the inhibitor required to restore T-cell proliferation to a level observed in the absence of MDSCs.

Part 4: Future Perspectives and Conclusion

The development of potent and selective arginase inhibitors holds immense promise for the treatment of a wide range of diseases. The Nδ-Pyrazinylcarbonyl-L-ornithine scaffold represents a promising starting point for the discovery of novel therapeutic agents.

Challenges and Opportunities:

  • Isoform Selectivity: Achieving selectivity for ARG1 versus ARG2 may be important for minimizing off-target effects, depending on the therapeutic indication.

  • Pharmacokinetics and Bioavailability: Optimizing the drug-like properties of these compounds to ensure adequate absorption, distribution, metabolism, and excretion (ADME) will be critical for their clinical success.

  • Combination Therapies: Arginase inhibitors may be most effective when used in combination with other therapeutic agents, such as checkpoint inhibitors in cancer or antihypertensive drugs in cardiovascular disease.

Nδ-Pyrazinylcarbonyl-L-ornithine and its derivatives are an intriguing class of compounds with the potential to act as potent arginase inhibitors. A systematic approach to their synthesis, in vitro and cellular characterization, and in vivo evaluation will be essential to unlock their full therapeutic potential. The methodologies outlined in this guide provide a robust framework for advancing these promising molecules from the laboratory to the clinic.

References

  • Caldwell, R. W., & Rodriguez, P. C. (2018). Arginase: A multifaceted enzyme important in health and disease. Physiological reviews, 98(2), 641–665. [Link]

  • Semantic Scholar. (n.d.). Arginase: A Multifaceted Enzyme Important in Health and Disease. Retrieved from [Link]

  • Physiological Reviews. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. Retrieved from [Link]

  • Frontiers Media. (n.d.). The role of arginase in endothelial dysfunction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Arginase Inhibitor Screening Services. Retrieved from [Link]

  • Assay Genie. (n.d.). Arginase Inhibitor Screening Kit (BA0193). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). High-Throughput Fluorescence-Based Activity Assay for Arginase-1. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ARG2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-(-)-Ornithine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Ornithine and its role in metabolic diseases: An appraisal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. Retrieved from [Link]

  • Wikipedia. (n.d.). Ornithine. Retrieved from [Link]

  • MDPI. (2021). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (1985). The importance of ornithine as a precursor for proline in mammalian cells. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Nδ-Pyrazinylcarbonyl-L-ornithine in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

Nδ-Pyrazinylcarbonyl-L-ornithine is a non-proteinogenic amino acid derivative designed for strategic incorporation into peptide structures. Its unique architecture, featuring a pyrazinoyl moiety attached to the delta-amino group of an L-ornithine backbone, offers a compelling combination of functionalities for researchers in peptide chemistry and drug discovery. The pyrazine ring, a nitrogen-containing heterocycle, is a recognized pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to biological targets.[1][2] The ornithine backbone provides a versatile scaffold for introducing this moiety, with the potential for further modifications, such as lactam bridge formation for peptide cyclization.

Commercially available as Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, this reagent is primed for use in solid-phase peptide synthesis (SPPS), enabling the precise insertion of this unique building block into a growing peptide chain.[3] This guide provides a comprehensive overview of the applications of Nδ-Pyrazinylcarbonyl-L-ornithine, detailed protocols for its incorporation into peptides using Boc-based SPPS, and insights into its potential in the development of novel therapeutics.

Part 1: Strategic Applications in Peptide Science

Enhancing Biological Activity and Target Engagement

The pyrazine core is a key structural feature in a variety of pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[4][5] By incorporating Nδ-Pyrazinylcarbonyl-L-ornithine into a peptide sequence, medicinal chemists can leverage the pyrazinoyl group to:

  • Introduce additional hydrogen bond donors and acceptors: The two nitrogen atoms in the pyrazine ring can engage in specific hydrogen bonding interactions with target receptors, potentially increasing binding affinity and selectivity.[2]

  • Facilitate π-π stacking interactions: The aromatic nature of the pyrazine ring allows for stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp, His) in a binding pocket, contributing to the stability of the ligand-receptor complex.

  • Modulate physicochemical properties: The introduction of the pyrazinoyl group can alter the polarity, solubility, and lipophilicity of a peptide, which can be fine-tuned to optimize its pharmacokinetic profile.

Improving Peptide Stability and Pharmacokinetics

A major hurdle in the development of peptide therapeutics is their susceptibility to proteolytic degradation. The incorporation of non-natural amino acids is a well-established strategy to enhance peptide stability.[6] Ornithine and its derivatives can confer resistance to enzymatic cleavage. Recent studies have shown that replacing arginine with ornithine in semaglutide, a GLP-1 receptor agonist, enhances its stability in human plasma.[7] The Nδ-acylation with the pyrazinylcarbonyl group further sterically shields the peptide backbone, potentially hindering the approach of proteases.

A Scaffold for Peptide Cyclization

The ornithine side chain provides a convenient handle for peptide cyclization through the formation of a lactam bridge. After incorporation of Nδ-Pyrazinylcarbonyl-L-ornithine and elongation of the peptide chain, the Nα-protecting group of the ornithine residue can be selectively removed, and the free amine can be coupled with a C-terminal carboxylic acid to form a cyclic peptide. This strategy is invaluable for constraining the peptide's conformation, which can lead to:

  • Increased receptor affinity and selectivity.

  • Enhanced metabolic stability.

  • Improved bioavailability.

Part 2: Protocols for Peptide Synthesis

The following protocols are designed for the incorporation of Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine into a peptide sequence using manual or automated Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine≥98% PurityChem-Impex, Vulcanchem
Boc-amino acidsSPPS GradeMajor peptide synthesis suppliers
MBHA or PAM resin100-200 mesh, 0.4-0.8 mmol/gMajor peptide synthesis suppliers
Dichloromethane (DCM)Anhydrous, SPPS GradeStandard chemical suppliers
N,N-Dimethylformamide (DMF)Anhydrous, SPPS GradeStandard chemical suppliers
Trifluoroacetic acid (TFA)Reagent GradeStandard chemical suppliers
Diisopropylethylamine (DIEA)Reagent GradeStandard chemical suppliers
HBTU, HATU, or HCTUSPPS GradeMajor peptide synthesis suppliers
PiperidineReagent GradeStandard chemical suppliers
Anhydrous hydrofluoric acid (HF)Reagent GradeSpecialized suppliers (use with extreme caution)
Anisole, p-cresol, thioanisoleReagent GradeStandard chemical suppliers
Workflow for Boc-SPPS Incorporation

The following diagram illustrates the key steps for incorporating Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine into a peptide chain using a Boc-based strategy.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_orn_incorporation Ornithine Derivative Incorporation cluster_cleavage Cleavage and Deprotection Resin Start: MBHA or PAM Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Activator, DIEA in DMF/DCM) Neutralization->Coupling Washing Wash (DCM and DMF) Coupling->Washing Washing->Deprotection Repeat for each amino acid OrnCoupling Couple Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine (Standard Coupling Protocol) Washing->OrnCoupling When Orn is next in sequence FinalDeprotect Final Boc Deprotection Washing->FinalDeprotect After final residue OrnCoupling->Washing Cleavage HF Cleavage (with Scavengers) FinalDeprotect->Cleavage Precipitation Precipitate Peptide in cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification drug_design_logic Start Identify Peptide Lead Compound Problem Poor Stability or Low Affinity? Start->Problem Incorporate Incorporate Nδ-Pyrazinylcarbonyl-L-ornithine Problem->Incorporate Rationale1 Pyrazine for Enhanced Target Binding (H-bonds, π-stacking) Incorporate->Rationale1 Rationale2 Ornithine Backbone for Proteolytic Stability Incorporate->Rationale2 Rationale3 Scaffold for Cyclization Incorporate->Rationale3 Synthesize Synthesize Analogs using SPPS Rationale1->Synthesize Rationale2->Synthesize Rationale3->Synthesize Assay In Vitro & In Vivo Assays (Affinity, Stability, Efficacy) Synthesize->Assay Optimize Lead Optimization Assay->Optimize

Sources

Application Notes & Protocols: Nδ-Pyrazinylcarbonyl-L-ornithine for Enhancing Drug Solubility and Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Poor Solubility

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated at over 40%, exhibit poor aqueous solubility.[1] This characteristic poses a major hurdle to clinical development, as insufficient solubility often leads to low dissolution rates, poor absorption, and inadequate bioavailability, ultimately compromising therapeutic efficacy.[1] Overcoming this challenge requires innovative formulation strategies that can enhance the amount of a drug that dissolves in the gastrointestinal fluids and is available for absorption.[2]

This document introduces Nδ-Pyrazinylcarbonyl-L-ornithine , a novel amino acid derivative, as a potential multi-functional agent for enhancing the solubility and oral bioavailability of poorly soluble drugs. While direct literature on this specific conjugate is emerging, its chemical architecture—combining the hydrophilic L-ornithine backbone with a pyrazinylcarbonyl moiety—suggests a promising amphiphilic profile.[3] L-ornithine is a naturally occurring amino acid with high water solubility, playing a key role in metabolic pathways like the urea cycle.[4][5] The pyrazine ring is a heterocyclic scaffold found in numerous biologically active and clinically approved compounds, known to participate in various intermolecular interactions.[6][7][8][9][10]

This guide provides a scientific framework for researchers and drug development professionals to investigate and harness the potential of Nδ-Pyrazinylcarbonyl-L-ornithine. We will explore its hypothesized mechanisms of action and provide detailed, field-proven protocols for its synthesis, characterization, and evaluation as a solubility and bioavailability enhancer.

Scientific Rationale & Hypothesized Mechanisms of Action

The unique structure of Nδ-Pyrazinylcarbonyl-L-ornithine suggests it may enhance drug delivery through several distinct, potentially synergistic, mechanisms. The combination of a hydrophilic amino acid head group (ornithine) and a more lipophilic aromatic tail (pyrazinylcarbonyl) imparts an amphiphilic character to the molecule.

Mechanism 1: Micellar Solubilization (Amphiphilic Carrier)

Amphiphilic molecules can self-assemble in aqueous solutions to form micelles when above a certain concentration, known as the critical micelle concentration (CMC).[11] These micelles feature a hydrophobic core and a hydrophilic shell. Poorly soluble, lipophilic drugs can partition into this hydrophobic core, while the hydrophilic exterior maintains the entire complex in solution, thereby increasing the drug's apparent solubility.[1][11][12] We hypothesize that Nδ-Pyrazinylcarbonyl-L-ornithine can act as a surfactant, forming micelles that encapsulate and solubilize hydrophobic drug molecules.

Mechanism 2: Prodrug Strategy via Carrier-Mediated Transport

The intestinal epithelium expresses a variety of amino acid transporters (AATs) that facilitate the absorption of nutrients.[13][14][15] By covalently linking a drug to Nδ-Pyrazinylcarbonyl-L-ornithine, it may be possible to create a prodrug that is recognized and transported across the intestinal barrier by these AATs.[13][16] This carrier-mediated transport could significantly enhance the absorption of drugs that otherwise have poor membrane permeability.[14] Once absorbed, the linker would ideally be cleaved by endogenous enzymes (e.g., esterases, amidases) to release the active parent drug into systemic circulation.

Mechanism 3: Alteration of Drug Crystal Lattice (Solid Dispersion)

Co-formulating a poorly soluble drug with Nδ-Pyrazinylcarbonyl-L-ornithine could lead to the formation of a solid dispersion. In such a system, the drug is dispersed at a molecular level within a carrier matrix.[2] This prevents the drug from crystallizing, maintaining it in a higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate compared to the stable crystalline form.[2][17]

Synthesis and Characterization

The synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine involves a standard peptide coupling reaction. The following is a generalized protocol.

Proposed Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection (Optional) A L-Ornithine C Nα-Boc-L-ornithine A->C Protect α-amino group B Protection Reagent (e.g., Boc-anhydride) D Pyrazine-2-carboxylic acid F Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine C->F D->F E Coupling Agent (e.g., EDC/HOBt) G Deprotection Agent (e.g., TFA) H Nδ-Pyrazinylcarbonyl-L-ornithine F->H Remove Boc group

Caption: Proposed synthetic workflow for Nδ-Pyrazinylcarbonyl-L-ornithine.

Protocol: Synthesis of Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine
  • Protection of L-Ornithine:

    • Dissolve L-ornithine in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) to adjust the pH.

    • Slowly add di-tert-butyl dicarbonate (Boc-anhydride) while maintaining the pH.

    • Stir the reaction at room temperature for 12-24 hours.

    • Acidify the mixture and extract the Nα-Boc-L-ornithine product. Purify as needed (e.g., by recrystallization).

  • Peptide Coupling:

    • Dissolve Nα-Boc-L-ornithine, pyrazine-2-carboxylic acid, and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) in an anhydrous solvent (e.g., DMF).

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen).

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel.

    • Characterize the final product (Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine) to confirm its identity and purity using:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry (MS): To verify the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To assess purity.

Protocols for Evaluating Solubility Enhancement

To quantitatively assess the efficacy of Nδ-Pyrazinylcarbonyl-L-ornithine as a solubility enhancer, both thermodynamic and kinetic solubility assays are recommended.[18]

Protocol: Thermodynamic Equilibrium Solubility Assay

This "shake-flask" method determines the saturation solubility of a drug in the presence of the enhancer at equilibrium.[19][20]

  • Preparation:

    • Prepare a series of aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) at 37 °C.[20]

    • For each pH, prepare solutions containing different concentrations of Nδ-Pyrazinylcarbonyl-L-ornithine (e.g., 0%, 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Incubation:

    • Add an excess amount of the poorly soluble drug (API) to each vial containing the buffer and enhancer solutions. The presence of undissolved solid is crucial.[19]

    • Seal the vials and place them in an orbital shaker set to 37 °C. Agitate for 24-48 hours to ensure equilibrium is reached.[19][20]

  • Sample Processing:

    • After incubation, allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

    • Construct a calibration curve with known concentrations of the API to ensure accurate measurement.

Data Presentation: Solubility Enhancement

The results should be tabulated to clearly show the impact of the enhancer at different concentrations and pH levels.

Enhancer Conc. (% w/v)Solubility at pH 1.2 (µg/mL)Solubility at pH 4.5 (µg/mL)Solubility at pH 6.8 (µg/mL)Fold Increase (vs. 0% at pH 6.8)
0 (Control)DataDataData1.0
0.1%DataDataDataCalculate
0.5%DataDataDataCalculate
1.0%DataDataDataCalculate
2.0%DataDataDataCalculate

Protocols for Evaluating Bioavailability Enhancement

Evaluating the potential for bioavailability enhancement involves assessing the compound's ability to improve drug transport across the intestinal epithelium (in vitro) and its effect on drug absorption in a living system (in vivo).

In Vitro Protocol: Caco-2 Cell Permeability Assay

The Caco-2 assay is a well-established in vitro model that mimics the human intestinal barrier.[21][22][23] It is used to predict drug absorption and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[22][23]

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell® filter supports for approximately 21 days until they form a differentiated, confluent monolayer.[23]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value ≥ 200 Ω·cm² typically indicates sufficient monolayer integrity.[24]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Prepare a dosing solution of the test drug with and without Nδ-Pyrazinylcarbonyl-L-ornithine in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

      • Add the dosing solution to the apical (upper) chamber of the Transwell plate.[24]

      • Add fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport:

      • Simultaneously, in a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[22]

    • Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 2 hours).[22][25]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both chambers.

    • Analyze the concentration of the drug in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where (dQ/dt) is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B→A) / Papp (A→B)

      • An ER > 2 suggests the drug is a substrate for active efflux.[23] A reduction in the ER in the presence of Nδ-Pyrazinylcarbonyl-L-ornithine could indicate inhibition of efflux pumps.

G cluster_0 Caco-2 Permeability Assay Workflow A 1. Seed & Differentiate Caco-2 cells on Transwell inserts (~21 days) B 2. Verify Monolayer Integrity (Measure TEER) A->B C 3. Add Drug Formulation (Apical or Basolateral) B->C D 4. Incubate (e.g., 2 hours at 37°C) C->D E 5. Sample Receiver Chamber D->E F 6. Quantify Drug Conc. (LC-MS/MS) E->F G 7. Calculate Papp & Efflux Ratio F->G

Caption: Workflow for the Caco-2 permeability assay.

In Vivo Protocol: Oral Bioavailability Study in Animal Models

In vivo studies are essential to confirm the findings from in vitro experiments and to understand the complete pharmacokinetic profile of the drug.[26][27] Rodent models, particularly rats, are commonly used for initial bioavailability screening due to their well-characterized physiology and ease of handling.[27][28]

  • Animal Model Selection and Acclimatization:

    • Select an appropriate animal model, such as Sprague-Dawley rats.[29]

    • Acclimatize the animals for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

  • Formulation and Dosing:

    • Prepare two formulations of the poorly soluble drug:

      • Control Group: Drug suspended in a standard vehicle (e.g., 0.5% carboxymethylcellulose).

      • Test Group: Drug co-formulated with Nδ-Pyrazinylcarbonyl-L-ornithine in the same vehicle.

    • Administer the formulations to the respective groups via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store them at -80 °C until analysis.

  • Sample Analysis and Pharmacokinetic (PK) Calculation:

    • Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

    • Plot the mean plasma concentration versus time for both groups.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable point.

      • AUC(0-inf): Area under the curve extrapolated to infinity.

    • Calculate the Relative Bioavailability (Frel) :

      • Frel (%) = [AUC(test) / AUC(control)] * 100

Data Presentation: Pharmacokinetic Parameters

Summarize the key PK parameters in a table for direct comparison between the control and test groups.

ParameterControl Group (Drug Alone)Test Group (Drug + Enhancer)% Change
Cmax (ng/mL)DataDataCalculate
Tmax (hr)DataDataN/A
AUC(0-inf) (ng·hr/mL)DataDataCalculate
Relative Bioavailability100%CalculateN/A

Conclusion and Future Directions

Nδ-Pyrazinylcarbonyl-L-ornithine presents a novel and scientifically grounded approach to addressing the pervasive issue of poor drug solubility and bioavailability. Its unique amphiphilic structure, derived from biocompatible building blocks, suggests multiple potential mechanisms of action, including micellar solubilization and carrier-mediated transport. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its efficacy. Successful validation of these hypotheses could establish Nδ-Pyrazinylcarbonyl-L-ornithine as a valuable excipient or prodrug moiety in the pharmaceutical formulation toolkit, enabling the advancement of promising but challenging drug candidates.

References

  • Caco2 assay protocol. (n.d.).
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023). ResearchGate.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media.
  • Sudhakar P, et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. (n.d.).
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • Animal models for evaluation of oral delivery of biopharmaceuticals. (2017). PubMed.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. (n.d.).
  • Animal versus human oral drug bioavailability: Do they correlate? (n.d.). PMC - NIH.
  • The Role of Amino Acids in Pharmaceuticals. (n.d.). Oakwood Labs.
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  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020). ACS Omega - ACS Publications.
  • AMINO ACID TRANSPORTERS IN DRUG DISCOVERY. (n.d.). Science Publications.
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  • In Vitro Solubility Assays in Drug Discovery. (2025). Request PDF - ResearchGate.
  • Bioavailability Enhancement Through Enhancement of Drug Solubility or Dissolution Rate. (n.d.).
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Drug Absorption Mechanism: Carrier-Mediated Membrane Transport. (2025). JoVE.
  • Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine. (n.d.). Chem-Impex.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2021). STANDARD OPERATING PROCEDURE - European Union.
  • Comprehensive review of amino acid transporters as therapeutic targets. (2024). PubMed.
  • Unequivocal role of pyrazine ring in medicinally important compounds: a review. (n.d.). PubMed.
  • Ornithine Derivatives [Unnatural Amino Acid Derivatives]. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • Clinical Profile: L-Ornithine Hydrochloride Powder for Compounding. (n.d.). GlobalRx.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Ornithine [Natural Amino Acid Derivatives]. (n.d.). Tokyo Chemical Industry UK Ltd.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC - PubMed Central.
  • Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). ResearchGate.
  • Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC. (n.d.). PubMed.
  • L-ornithine biosynthesis II | Pathway. (n.d.). PubChem - NIH.
  • Synthesis and Biological Evaluation of N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine. (n.d.). PubMed.

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Application Note: A Multi-technique Spectroscopic Approach for the Structural Elucidation of Ndelta-Pyrazinylcarbonyl-L-ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ndelta-Pyrazinylcarbonyl-L-ornithine is a modified amino acid incorporating a pyrazine moiety, a structural motif of interest in medicinal chemistry and drug development. Unambiguous structural confirmation and purity assessment are critical prerequisites for its use in further research and development. This application note presents a comprehensive, multi-technique spectroscopic workflow for the detailed characterization of this compound. We provide field-proven protocols for High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, and expected quantitative data, derived from authoritative sources on analogous structures, are provided to guide researchers in their analysis.

Introduction and Rationale

The structural characterization of novel or modified amino acids is a cornerstone of chemical biology and pharmaceutical science. This compound, with its IUPAC name (2S)-2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid, combines an L-ornithine backbone with a pyrazinylcarbonyl group via an amide linkage. This modification introduces a heteroaromatic system, potentially altering the parent amino acid's physicochemical properties and biological activity.

Molecular Structure:

Caption: Workflow for ESI-HRMS analysis of this compound.

Expected Quantitative Data
ParameterTheoretical ValueExpected Experimental Value
Molecular FormulaC₁₀H₁₄N₄O₃N/A
Molecular Weight238.24 g/mol N/A
Monoisotopic Mass of [M]238.1066 DaN/A
Monoisotopic Mass of [M+H]⁺ 239.1144 Da 239.1144 ± 0.0012 Da

Table 1: Expected HRMS Data. The primary goal is to verify the mass of the protonated molecule [M+H]⁺.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Causality: NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively dissolves the polar molecule and, unlike D₂O, does not exchange with the amide and amine protons, allowing for their observation. [2]

Protocol 3.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-64 (adjust for S/N)

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled with NOE (zgpg30)

      • Number of Scans: 1024-4096 (adjust for S/N)

      • Spectral Width: 0 to 200 ppm

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

  • Data Acquisition: Acquire ¹H and ¹³C spectra. For unambiguous assignments, consider acquiring 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Processing & Analysis Sample 5-10 mg Sample Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent 0.7 mL DMSO-d₆ Solvent->Dissolve Acquire1H Acquire ¹H Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C Spectrum Dissolve->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC) Dissolve->Acquire2D Process Process FID (FT, Phase, Baseline) Acquire1H->Process Acquire13C->Process Reference Reference Spectra (¹H: 2.50, ¹³C: 39.52 ppm) Process->Reference Assign Assign Signals Reference->Assign

Caption: General workflow for NMR spectroscopic analysis.

Expected Quantitative Data

¹H NMR (500 MHz, DMSO-d₆): Proton labels refer to the structure in Figure 1.

Proton Assignment Expected δ (ppm) Multiplicity Integration Notes
Pyrazine-H (3 positions) 8.7 - 9.2 m 3H Aromatic region, complex pattern expected. [3]
δ-NH (Amide) 8.0 - 8.5 t 1H Coupling to adjacent CH₂.
α-NH₂ (Amine) 7.5 - 8.5 br s 2H Broad signal, exchangeable with D₂O.
α-CH 3.8 - 4.2 t 1H Coupled to α-NH₂ and β-CH₂. [4]
δ-CH₂ 3.1 - 3.4 q 2H Coupled to γ-CH₂ and δ-NH. [4]
β-CH₂, γ-CH₂ 1.5 - 2.0 m 4H Overlapping multiplets from the alkyl chain. [4][5]

| COOH | 10.0 - 13.0 | br s | 1H | Carboxylic acid proton, very broad. |

¹³C NMR (125 MHz, DMSO-d₆):

Carbon Assignment Expected δ (ppm) Notes
C=O (Carboxylic Acid) 170 - 175
C=O (Amide) 163 - 168
Pyrazine-C 142 - 150 4 unique signals expected in the aromatic region.
α-C 52 - 58
δ-C 38 - 42

| β-C, γ-C | 22 - 30 | Alkyl region, may be closely spaced. |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts. These are estimates based on data for L-ornithine derivatives and pyrazine compounds.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and reliable method for identifying the presence of specific covalent bonds and functional groups. [6]For this compound, we expect to see characteristic vibrations for the N-H bonds of the amine and amide, the C=O bonds of the carboxylic acid and amide (Amide I band), the N-H bend of the amide (Amide II band), and the C=N/C=C bonds of the pyrazine ring. [7][8]Attenuated Total Reflectance (ATR) is used for its simplicity, requiring minimal sample preparation.

Protocol 4.1: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR)

    • Scan Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply the sample to the crystal, ensure good contact using the pressure clamp, and acquire the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting absorbance spectrum and identify the key vibrational bands corresponding to the molecule's functional groups.

Workflow Diagram: FTIR Analysis

FTIR_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis Background Acquire Background (Clean ATR Crystal) LoadSample Place Sample on Crystal Background->LoadSample AcquireSample Acquire Sample Spectrum (32 Scans, 4 cm⁻¹) LoadSample->AcquireSample Process Generate Absorbance Spectrum AcquireSample->Process Analysis Identify Characteristic Vibrational Bands Process->Analysis

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Expected Quantitative Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchPrimary Amine (α-NH₂) & Secondary Amide (δ-NH)
3300 - 2500O-H stretchCarboxylic Acid (broad)
~1710C=O stretchCarboxylic Acid
~1665C=O stretchAmide I band [7]
~1550N-H bendAmide II band
~1480C=C, C=N stretchPyrazine ring vibration [6]
~1190, 1280C-N stretchAmide III, Pyrazine ring vibrations [6]

Table 3: Expected characteristic FTIR absorption bands.[6][7][8]

UV-Vis Spectroscopy for Electronic Characterization

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. The pyrazine ring acts as a chromophore, exhibiting characteristic n→π* and π→π* transitions. The position and intensity of these absorption bands can be influenced by the solvent polarity. [9][10]This analysis confirms the presence of the conjugated heteroaromatic system.

Protocol 5.1: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol or water) at a concentration of ~1 mg/mL. Create a dilute solution (e.g., 0.01 mg/mL) from the stock to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally 0.7 - 1.5).

  • Instrument Setup:

    • Spectrophotometer: Dual-beam UV-Vis

    • Scan Range: 200 - 400 nm

    • Scan Speed: Medium

    • Cuvette: 1 cm path length quartz cuvette

  • Data Acquisition: Fill one cuvette with the pure solvent to be used as a blank. Fill a second cuvette with the sample solution. Place both in the spectrophotometer and run the scan.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each transition. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration is known accurately.

Workflow Diagram: UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Sol'n (~1 mg/mL) Dilute Prepare Dilute Sol'n (Abs < 1.5) Stock->Dilute Blank Run Blank (Pure Solvent) Dilute->Blank Scan Scan Sample (200-400 nm) Blank->Scan Spectrum Generate Absorbance Spectrum Scan->Spectrum Analysis Determine λₘₐₓ and ε Spectrum->Analysis

Caption: Workflow for UV-Visible spectroscopic analysis.

Expected Quantitative Data
Transition TypeExpected λₘₐₓ (nm)SolventNotes
π→π~260 - 270Ethanol/WaterIntense absorption band characteristic of the pyrazine aromatic system. [11][12]
n→π~310 - 330HexaneWeaker absorption, may show a blue shift (hypsochromic shift) in polar solvents like water. [9][10]

Table 4: Expected UV-Vis absorption maxima. The exact positions can vary based on solvent and substitution.[9][10][11][12]

Conclusion

The integrated application of HRMS, NMR, FTIR, and UV-Vis spectroscopy provides a robust and self-validating framework for the complete structural characterization of this compound. HRMS confirms the elemental formula, NMR delineates the atomic connectivity, FTIR verifies the presence of key functional groups, and UV-Vis characterizes the electronic nature of the pyrazine chromophore. Following these detailed protocols will enable researchers to unequivocally confirm the identity and purity of their material, ensuring data integrity for subsequent biological or chemical applications.

References

  • A Researcher's Guide to Mass Spectrometry for Modified Amino Acid Analysis. Benchchem.
  • Mass Spectrometry for Post-Translational Modifications - Neuroproteomics. NCBI - NIH.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect.
  • Determination of oxidative protein modifications using mass spectrometry. PMC - NIH.
  • Identification of Protein Modifications by Mass Spectrometry. University of Illinois Urbana-Champaign.
  • Characterization of intact and modified proteins by mass spectrometry. MS Vision.
  • FTIR spectrum of the 1020 cm À1 band of pyrazine along with the best fit. ResearchGate.
  • Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate.
  • Proton NMR data of ornithine derivatives in DMSO. ResearchGate.
  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher.
  • FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. ResearchGate.
  • Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Montana State University.
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  • Spectral and electrochemical properties of pyridazine, pyrazine, and pyrimidine complexes of tungsten pentacarbonyl. ACS Publications.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Nδ-Pyrazinylcarbonyl-L-ornithine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Nδ-Pyrazinylcarbonyl-L-ornithine. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel amino acid derivative. Nδ-Pyrazinylcarbonyl-L-ornithine holds significant promise in various therapeutic areas; however, like many complex molecules, its stability in aqueous solutions can be a critical factor for successful experimental outcomes and formulation development.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability challenges you may encounter. Our goal is to equip you with the scientific understanding and practical methodologies to optimize the stability of Nδ-Pyrazinylcarbonyl-L-ornithine in your aqueous-based experiments and formulations.

Part 1: Understanding the Stability of Nδ-Pyrazinylcarbonyl-L-ornithine

Nδ-Pyrazinylcarbonyl-L-ornithine is comprised of an L-ornithine backbone with a pyrazinylcarbonyl moiety attached to its delta-amino group. The stability of this compound in aqueous solutions is primarily influenced by the chemical properties of the amide bond and the pyrazine ring.

Potential Degradation Pathways:

The primary degradation pathway of concern for Nδ-Pyrazinylcarbonyl-L-ornithine in aqueous solutions is the hydrolysis of the amide bond connecting the pyrazine ring to the ornithine side chain. This reaction is often catalyzed by acidic or basic conditions. Additionally, the pyrazine ring itself, while generally stable, can be susceptible to photodegradation under certain conditions.

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues and inquiries regarding the stability of Nδ-Pyrazinylcarbonyl-L-ornithine.

I. pH-Related Instability

Question 1: I am observing a rapid loss of my Nδ-Pyrazinylcarbonyl-L-ornithine in a neutral aqueous buffer (pH 7.4). What is the likely cause and how can I mitigate this?

Answer:

Rapid degradation at neutral pH is likely due to hydrolysis of the Nδ-amide bond. While amide bonds are generally stable, the specific electronic properties of the pyrazinylcarbonyl group can influence its susceptibility to hydrolysis.

Troubleshooting Steps:

  • pH Optimization Study: The first and most critical step is to determine the optimal pH for the stability of your compound. We recommend performing a pH stability profile study.

    • Protocol: Prepare a series of buffer solutions across a pH range (e.g., pH 3 to 8). Recommended buffers include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH. Dissolve a known concentration of Nδ-Pyrazinylcarbonyl-L-ornithine in each buffer and incubate at a constant temperature (e.g., 40°C to accelerate degradation). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and analyze the remaining concentration of the parent compound using a validated stability-indicating HPLC method.

  • Buffer Selection: The choice of buffer can also impact stability. Some buffer species can catalyze hydrolysis. It is advisable to test different buffer systems at your target pH. For instance, if you are working at a slightly acidic pH, compare the stability in citrate versus acetate buffer.

Question 2: My experiments require a basic pH. How can I handle Nδ-Pyrazinylcarbonyl-L-ornithine under these conditions?

Answer:

Basic conditions are generally more detrimental to amide bond stability than acidic conditions. If a basic pH is unavoidable, the following strategies can be employed:

  • Minimize Exposure Time: Prepare your solutions fresh and use them immediately. Avoid long-term storage of the compound in basic solutions.

  • Lower Temperature: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Use of Co-solvents: The addition of co-solvents such as propylene glycol or ethanol can sometimes reduce the water activity and slow down hydrolysis. However, the compatibility of co-solvents with your experimental system must be verified.

II. Temperature and Light Sensitivity

Question 3: I have been storing my stock solution of Nδ-Pyrazinylcarbonyl-L-ornithine at room temperature and have noticed a decrease in purity over time. What are the recommended storage conditions?

Answer:

Nδ-Pyrazinylcarbonyl-L-ornithine, like many complex organic molecules, can be susceptible to thermal degradation. Studies on the related compound, pyrazinamide, have shown thermal decomposition at elevated temperatures[1].

Recommended Storage:

  • Solid Form: Store the solid compound at 2-8°C, protected from light and moisture.

  • Aqueous Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend storing aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Question 4: Are there any concerns about the photostability of Nδ-Pyrazinylcarbonyl-L-ornithine?

Answer:

The pyrazine ring system can be susceptible to photodegradation. While the pyrazine moiety can enhance photostability in some molecular contexts, it is prudent to protect solutions of Nδ-Pyrazinylcarbonyl-L-ornithine from light, especially during long-term experiments or storage.

Preventative Measures:

  • Use amber vials or wrap your containers in aluminum foil.

  • Minimize exposure to direct sunlight or strong artificial light during experimental manipulations.

III. Formulation and Excipients

Question 5: I am developing a formulation containing Nδ-Pyrazinylcarbonyl-L-ornithine. Are there any excipients that can enhance its stability in an aqueous solution?

Answer:

Yes, the choice of excipients can significantly impact the stability of the active pharmaceutical ingredient (API).[2][3][4]

Recommended Excipients to Consider:

  • Buffering Agents: As discussed, maintaining an optimal pH is crucial. Citrate and phosphate buffers are common starting points.

  • Antioxidants: If oxidative degradation is suspected, the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite may be beneficial.

  • Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, excipients like sucrose, trehalose, or mannitol can help stabilize the compound during freezing and drying processes.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of Nδ-Pyrazinylcarbonyl-L-ornithine.[5][6][7]

Objective: To investigate the degradation of Nδ-Pyrazinylcarbonyl-L-ornithine under various stress conditions.

Materials:

  • Nδ-Pyrazinylcarbonyl-L-ornithine

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Acid Hydrolysis: Dissolve Nδ-Pyrazinylcarbonyl-L-ornithine in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve Nδ-Pyrazinylcarbonyl-L-ornithine in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve Nδ-Pyrazinylcarbonyl-L-ornithine in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a 1 mg/mL solution of Nδ-Pyrazinylcarbonyl-L-ornithine to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Data Summary Table: Hypothetical pH Stability Data
pHBuffer System (50 mM)Temperature (°C)% Degradation after 24hMajor Degradant
3.0Citrate405%Pyrazine-2-carboxylic acid
5.0Acetate402%Pyrazine-2-carboxylic acid
7.0Phosphate4015%Pyrazine-2-carboxylic acid
8.0Borate4035%Pyrazine-2-carboxylic acid

This is a hypothetical data table for illustrative purposes.

Part 4: Visualizations

Diagram 1: Potential Degradation Pathway

A Nδ-Pyrazinylcarbonyl-L-ornithine B Hydrolysis (Acid or Base Catalyzed) A->B E Photodegradation A->E C Pyrazine-2-carboxylic acid B->C D L-Ornithine B->D F Ring Cleavage Products E->F

Caption: Potential degradation pathways of Nδ-Pyrazinylcarbonyl-L-ornithine.

Diagram 2: Troubleshooting Workflow for Stability Issues

start Observed Degradation of Nδ-Pyrazinylcarbonyl-L-ornithine check_pH Is the solution pH within the optimal range? start->check_pH adjust_pH Conduct pH stability study and adjust buffer system. check_pH->adjust_pH No check_temp Is the storage/experimental temperature controlled? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Store at recommended temperature (2-8°C or frozen). check_temp->adjust_temp No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or protect from light. check_light->protect_light No consider_excipients Consider formulation with stabilizing excipients. check_light->consider_excipients Yes protect_light->consider_excipients end Optimized Stability consider_excipients->end

Caption: A logical workflow for troubleshooting stability issues.

References

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  • Hartkoorn, R. C., et al. (2019). Pyrazinamide triggers degradation of its target aspartate decarboxylase. Nature Communications, 10(1), 347. Available at: [Link]

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  • Di Meo, C., et al. (2022). pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers. Physical Chemistry Chemical Physics, 24(36), 21857-21867. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazinamide. PubChem Compound Database. Available at: [Link]

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  • Welsch, M. E., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(17), 6758-6801. Available at: [Link]

  • Zidar, M., et al. (2024). Effect of Different Buffer Components on IgG4 Stability. Molecules, 29(16), 3749. Available at: [Link]

  • Tricot, C., et al. (1998). Kinetic studies of allosteric catabolic ornithine carbamoyltransferase from Pseudomonas aeruginosa. European Journal of Biochemistry, 251(1-2), 201-207. Available at: [Link]

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Technical Support Center: Solid-Phase Synthesis of Peptides Containing Nδ-Pyrazinylcarbonyl-L-ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the solid-phase peptide synthesis (SPPS) of sequences containing the modified amino acid, Nδ-Pyrazinylcarbonyl-L-ornithine. This document is designed for researchers, chemists, and drug development professionals who are looking to incorporate this unique building block into their peptide chains. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you optimize your synthesis and improve final yields.

The incorporation of non-proteinogenic amino acids, particularly those with bulky side-chain modifications like Nδ-Pyrazinylcarbonyl-L-ornithine, presents a unique set of challenges compared to standard SPPS. The bulky, aromatic pyrazinylcarbonyl group can introduce significant steric hindrance, affect peptide chain aggregation, and require specialized coupling and cleavage conditions. This guide provides field-proven insights to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating Nδ-Pyrazinylcarbonyl-L-ornithine using Fmoc-SPPS?

The main difficulties arise from the steric bulk of the pyrazinylcarbonyl moiety on the ornithine side chain. This leads to two primary issues:

  • Difficult Coupling of the Subsequent Residue: After the Nδ-Pyrazinylcarbonyl-L-ornithine has been successfully coupled and its α-amino Fmoc group removed, the newly liberated N-terminus can be sterically hindered by the adjacent side chain, making the next coupling reaction slow and inefficient.

  • Potential for Aggregation: The aromatic and rigid nature of the side group can promote inter- and intra-chain aggregation of the growing peptide on the solid support, further impeding reagent access and reducing reaction efficiency.[1]

Q2: Is the pyrazinylcarbonyl group stable during standard Fmoc-SPPS and cleavage?

The amide linkage of the pyrazinylcarbonyl group to the ornithine side chain is generally stable to the mild basic conditions of Fmoc deprotection (e.g., piperidine in DMF). The pyrazine ring itself is also robust under these conditions. However, during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), the pyrazine ring, being an electron-deficient aromatic system, is generally stable. Care must still be taken to optimize the cleavage cocktail to prevent any unforeseen side reactions.[2][3]

Q3: Which protecting group strategy is recommended for the α-amino group of Nδ-Pyrazinylcarbonyl-L-ornithine?

For maximum compatibility and orthogonality, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is highly recommended.[1][4] The ornithine building block would be Fmoc-L-Orn(CO-Pyrazinyl)-OH . The Fmoc group is removed with a mild base, which does not affect the acid-labile side-chain protecting groups of other residues (like Boc, tBu) or the pyrazinylcarbonyl moiety.[5]

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem 1: The Kaiser test remains positive (blue beads) after coupling the amino acid after the Nδ-Pyrazinylcarbonyl-L-ornithine residue, indicating incomplete coupling.

Root Cause Analysis: This is a classic case of sterically hindered coupling. The N-terminus of the peptide chain is crowded by the bulky pyrazinylcarbonyl group on the preceding residue, preventing the incoming activated amino acid from accessing the reaction site efficiently. Standard coupling reagents like DIC/HOBt may be too slow or inefficient to drive the reaction to completion.

Solutions and Protocols:

  • Upgrade Your Coupling Reagent: Switch to a more potent uronium/aminium-based coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for difficult couplings.

  • Implement Double Coupling: If a positive Kaiser test is observed after the initial coupling time, do not proceed. Wash the resin and repeat the coupling step with a fresh preparation of activated amino acid and reagents. This is a robust method to ensure maximum reaction completion.[6]

  • Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. If using an automated synthesizer with temperature control, increasing the reaction temperature to 40-50°C can also significantly improve coupling efficiency.[7]

Protocol 1: High-Efficiency HATU Coupling for a Difficult Residue

This protocol is recommended for coupling the amino acid immediately following Nδ-Pyrazinylcarbonyl-L-ornithine.

  • Resin Preparation: After the deprotection of the Fmoc-Orn(CO-Pyrazinyl)-resin, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) to the solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion.[6]

  • Action:

    • Negative Kaiser Test (yellow beads): The coupling is complete. Proceed to the washing step.

    • Positive Kaiser Test (blue beads): The coupling is incomplete. Wash the resin with DMF (3x) and repeat steps 2-5 (double coupling).

Problem 2: Mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence lacking the residue intended to follow Nδ-Pyrazinylcarbonyl-L-ornithine.

Root Cause Analysis: This issue is directly related to Problem 1. If the difficult coupling is not driven to completion and a capping step (e.g., with acetic anhydride) is not used, the unreacted N-termini will remain free. They will then react during the subsequent coupling cycle, leading to the formation of a peptide that is missing the intended amino acid (a deletion sequence).

Solutions and Protocols:

  • Employ Capping: After the first coupling attempt for the difficult residue, if you suspect it may be incomplete, perform a capping step. This involves acetylating any unreacted free amines to prevent them from reacting further.

  • Workflow:

    • Perform the first coupling (e.g., for 2 hours with HATU).

    • Wash the resin with DMF.

    • Capping Step: Add a solution of 10% Acetic Anhydride and 1% DIEA in DMF to the resin and agitate for 30 minutes. This will cap any unreacted amines.

    • Wash the resin thoroughly with DMF and DCM.

    • Proceed with the Fmoc deprotection of the newly added residue.

Problem 3: The final yield is low after cleavage, and the crude peptide is difficult to purify by HPLC.

Root Cause Analysis: Low yield and poor purification profiles often point to on-resin aggregation or poor solubility of the final peptide. The pyrazinylcarbonyl group can contribute to aggregation, causing the peptide chains to fold and block reactive sites.[1] After cleavage, this can result in a crude product that is difficult to dissolve or that produces broad, tailing peaks on HPLC.

Solutions and Protocols:

  • Choose an Appropriate Resin: For sequences known to be difficult or containing aggregation-prone residues, use a resin designed to minimize this effect. PEG (polyethylene glycol)-modified polystyrene resins (e.g., ChemMatrix®) provide a more solution-like environment that can disrupt secondary structure formation.[1]

  • Optimize the Cleavage Cocktail: Ensure complete removal of all side-chain protecting groups, as incomplete deprotection can lead to multiple products and purification difficulties. A standard robust cleavage cocktail is Reagent K.

  • Improve Crude Peptide Solubility: Before purification, try dissolving the crude peptide in different solvents. Instead of just water/acetonitrile, consider adding small amounts of DMSO, isopropanol, or formic acid to the initial solubilization mixture to break up aggregates.

Protocol 2: Standard Cleavage & Deprotection

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common and effective choice for peptides containing Trp, Met, or Cys is TFA/TIS/EDT/H₂O (94:1:2.5:2.5, v/v/v/v) . For simpler peptides, TFA/TIS/H₂O (95:2.5:2.5) is sufficient.

    • TFA (Trifluoroacetic Acid): Cleaves the peptide from the resin and removes acid-labile protecting groups.

    • TIS (Triisopropylsilane): A scavenger to trap carbocations released from protecting groups.

    • EDT (Ethanedithiol): A scavenger particularly important for protecting tryptophan and cysteine residues.

    • H₂O (Water): Helps suppress side reactions.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and allow it to react at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL centrifuge tube filled with cold diethyl ether (at least 10x the volume of TFA). A white precipitate of the crude peptide should form.

  • Purification: Centrifuge the mixture, decant the ether, wash the peptide pellet with more cold ether, and dry the crude product under vacuum. The peptide is now ready for purification by RP-HPLC.

Data & Visualization
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
Coupling ReagentActivating AgentBase RequiredRelative PotencyRecommended Use Case
DIC / HOBtDICN/AStandardRoutine, non-hindered couplings.
HBTU / HOBtHBTUDIEA / NMMHighStandard and moderately difficult couplings.
HATU HATUDIEA / Collidine Very High Sterically hindered couplings, like the residue after Orn(CO-Pyrazinyl).
HCTUHCTUDIEA / NMMVery HighSimilar to HATU, highly effective for difficult couplings.

DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIEA: N,N-Diisopropylethylamine.

Diagrams

SPPS_Workflow start Peptide-Resin (Free N-Terminus) orn_coupling 1. Couple Fmoc-Orn(CO-Pyrazinyl)-OH start->orn_coupling Standard Coupling difficult_coupling 2. Couple Next Fmoc-AA-OH (Difficult Step) deprotection 3. Fmoc Deprotection (Piperidine/DMF) difficult_coupling->deprotection Use HATU/ Double Couple orn_coupling->difficult_coupling Fmoc Deprotection end_node Elongated Peptide-Resin deprotection->end_node Cycle Repeats

Caption: SPPS cycle highlighting the difficult coupling step after incorporating Nδ-Pyrazinylcarbonyl-L-ornithine.

Sources

Technical Support Center: Navigating Solubility Challenges with Nδ-Pyrazinylcarbonyl-L-ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Nδ-Pyrazinylcarbonyl-L-ornithine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting for common solubility issues encountered with this specialized amino acid derivative. Our goal is to empower you with the knowledge to efficiently and effectively handle this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of Nδ-Pyrazinylcarbonyl-L-ornithine based on its structure?

A1: Nδ-Pyrazinylcarbonyl-L-ornithine is a complex molecule with both polar and non-polar features that dictate its solubility. The parent molecule, L-ornithine, is a polar, dibasic amino acid, making it highly soluble in aqueous solutions.[1] However, the addition of the pyrazinylcarbonyl group introduces a more hydrophobic and aromatic character. This modification can decrease aqueous solubility compared to L-ornithine while potentially increasing its affinity for organic solvents. The presence of acidic (carboxyl) and basic (alpha-amino and pyrazinyl nitrogen) groups suggests that the compound's solubility will be highly dependent on the pH of the solvent.

Q2: I am having trouble dissolving Nδ-Pyrazinylcarbonyl-L-ornithine in water. What is the recommended starting point?

A2: Direct dissolution in neutral water can be challenging due to the molecule's zwitterionic nature at neutral pH, which can lead to strong intermolecular interactions and reduced solubility. L-ornithine itself is highly soluble in water[1][2]; however, the pyrazinylcarbonyl moiety reduces this hydrophilicity. For the hydrochloride salt of L-ornithine, a solubility of approximately 10 mg/mL in PBS (pH 7.2) has been reported.[3] We recommend starting with a systematic approach to determine the optimal aqueous-based solvent for your specific lot of Nδ-Pyrazinylcarbonyl-L-ornithine. Refer to the "Protocol for Aqueous Solubility Screening" in the Troubleshooting section.

Q3: Is Dimethyl Sulfoxide (DMSO) a suitable solvent for Nδ-Pyrazinylcarbonyl-L-ornithine?

A3: While DMSO is a powerful and common solvent for many organic compounds, it may not be the ideal primary solvent for this molecule. The parent compound, L-ornithine, is reported to be insoluble in DMSO.[4] While the pyrazinylcarbonyl group may slightly improve solubility in DMSO, it is likely to be limited. A study on L-ornithine metal complexes utilized DMSO-water mixtures, suggesting that a co-solvent approach might be necessary.[5] We advise using anhydrous DMSO, as moisture can negatively impact the solubility of some compounds.[4] For initial testing, prepare a high-concentration stock in DMSO (e.g., 10-50 mM) and observe for precipitation upon dilution into aqueous buffers.

Q4: Can I heat the solution to improve the solubility of Nδ-Pyrazinylcarbonyl-L-ornithine?

A4: Gentle heating (e.g., 37°C) can be an effective method to increase the rate of dissolution. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. L-ornithine is stable at physiological temperatures, but the stability of the pyrazinylcarbonyl derivative at elevated temperatures is not well-documented.[1] We recommend performing a small-scale test to ensure that heating does not result in discoloration or other signs of degradation. Always bring the solution back to room temperature to check for precipitation before use.

Troubleshooting Guide

Issue 1: Compound fails to dissolve in the chosen solvent.

This is a common issue that can often be resolved by systematically exploring different solvent conditions. The following workflow provides a structured approach to identifying a suitable solvent system.

Caption: Troubleshooting workflow for dissolving Nδ-Pyrazinylcarbonyl-L-ornithine.

Protocol for Aqueous Solubility Screening:

  • Preparation: Weigh out a small, precise amount of Nδ-Pyrazinylcarbonyl-L-ornithine into several microcentrifuge tubes.

  • Initial Test: Add a defined volume of purified water to the first tube to achieve a target concentration (e.g., 1 mg/mL). Vortex thoroughly for 2 minutes.

  • pH Adjustment (Acidic): If the compound does not dissolve, add a small aliquot of a dilute acid (e.g., 0.1 M HCl) to a new tube of suspended compound and vortex. Monitor the pH and observe for dissolution. The carboxyl group will be protonated, leading to a net positive charge, which may improve solubility.

  • pH Adjustment (Basic): If acidic conditions are not successful, use a new tube and add a dilute base (e.g., 0.1 M NaOH). This will deprotonate the amino groups, resulting in a net negative charge, which may also enhance solubility.

  • Observation: After each step, visually inspect the solution for any remaining particulate matter. Centrifuge the tube briefly to pellet any undissolved material.

  • Documentation: Record the solvent, pH, and approximate concentration at which the compound fully dissolves.

Issue 2: The compound dissolves initially but precipitates out of solution over time or upon storage.

This indicates that the solution is supersaturated or that the compound is unstable under the storage conditions.

Mitigation Strategies:

  • Confirm pH Stability: The pH of your buffered solution may change over time, especially with exposure to air (CO2 absorption can lower pH). Re-verify the pH of the solution.

  • Storage Temperature: If the solution was prepared with gentle heating, the compound might precipitate upon cooling to room temperature or at 4°C. Store the solution at the temperature it was prepared at if the experimental protocol allows, or prepare fresh before each use.

  • Reduce Concentration: The working concentration may be above the thermodynamic solubility limit. Prepare a new solution at a lower concentration.

  • Co-Solvent Addition: For aqueous solutions, adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO or ethanol can help maintain solubility.

Data Summary: Solvent Properties and Starting Recommendations

SolventTypePredicted SolubilityRecommended Use & Rationale
WaterPolar ProticpH-dependentStart with pH adjustment. The zwitterionic nature at neutral pH may limit solubility.
PBS (pH 7.4)Buffered AqueousLikely LowMay require pH modification for higher concentrations.
DMSOPolar AproticModerateBest used as a co-solvent or for high-concentration stock solutions due to the parent molecule's insolubility.[4]
EthanolPolar ProticLikely LowCan be tested as a co-solvent with water, a technique used in the recrystallization of related compounds.[6]

Experimental Workflow: Preparation of a Working Solution

The following diagram outlines a best-practice workflow for preparing a working solution of Nδ-Pyrazinylcarbonyl-L-ornithine for cell-based assays or other aqueous applications.

G cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2: Dilution into Aqueous Medium cluster_final Step 3: Final Preparation A Weigh Compound B Add Anhydrous DMSO (e.g., to 50 mM) A->B C Vortex / Gentle Heat (37°C) Until Dissolved B->C D Pre-warm Aqueous Buffer (e.g., cell culture media) C->D Proceed to Dilution E Add Stock Solution Dropwise While Vortexing D->E F Observe for Precipitation E->F F->C Precipitation Occurs (Lower Concentration) G Sterile Filter (0.22 µm) F->G No Precipitation H Use Immediately G->H

Caption: Recommended workflow for preparing an aqueous working solution.

By following these guidelines and systematically troubleshooting, researchers can overcome the solubility challenges associated with Nδ-Pyrazinylcarbonyl-L-ornithine and ensure reliable and reproducible experimental outcomes.

References

  • Google Patents. CN1590367A - Preparation method of L-ornithine hydrochloride.
  • PubChem. L-(-)-Ornithine | C5H12N2O2 | CID 6262. Available at: [Link]

  • Google Patents. CN102775321A - Purification method of L-ornithine hydrochloride.
  • ResearchGate. (PDF) Chemical speciation of some divalent essential metal ion complexes of L-ornithine in DMSO-water mixtures. Available at: [Link]

  • CD Biosynsis. Ornithine Derivatives. Available at: [Link]

  • P. aeruginosa Metabolome Database. L-ornithine (PAMDB110660). Available at: [Link]

  • Wikipedia. Ornithine. Available at: [Link]

  • PubMed. Cloning, sequencing, heterologous expression, purification, and characterization of adenosylcobalamin-dependent D-ornithine aminomutase from Clostridium sticklandii. Available at: [Link]

Sources

"Ndelta-Pyrazinylcarbonyl-L-ornithine" purification techniques and best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Nδ-Pyrazinylcarbonyl-L-ornithine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this unique amino acid derivative. The inherent properties of this molecule—namely its high polarity, zwitterionic nature at neutral pH, and potential for multiple hydrogen bonding interactions—present specific challenges in achieving high purity.

This guide provides a structured approach to troubleshooting common issues and offers best practices based on established chromatographic and crystallization principles.

Purification Workflow Overview

The general strategy for purifying Nδ-Pyrazinylcarbonyl-L-ornithine involves an initial bulk purification step, typically reversed-phase chromatography, followed by a final polishing step, such as recrystallization, to achieve the desired analytical purity.

Purification_Workflow crude Crude Reaction Mixture analysis1 Initial Purity Assessment (LC-MS, TLC) crude->analysis1 prep_hplc Primary Purification (Reversed-Phase Prep HPLC) analysis1->prep_hplc Proceed if target is present fraction_analysis Fraction Analysis (Analytical HPLC) prep_hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Lyophilization/Evaporation) pooling->solvent_removal recrystallization Final Polishing (Recrystallization) solvent_removal->recrystallization final_analysis Final Purity & Identity Confirmation (HPLC, NMR, MS, EA) recrystallization->final_analysis storage Storage final_analysis->storage Purity ≥ 98%

Caption: General experimental workflow for the purification of Nδ-Pyrazinylcarbonyl-L-ornithine.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of Nδ-Pyrazinylcarbonyl-L-ornithine in a question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My compound, Nδ-Pyrazinylcarbonyl-L-ornithine, is eluting in the void volume (or very early) on my C18 column, even when I start with a highly aqueous mobile phase. How can I improve retention?

A: This is a classic challenge for highly polar molecules. The ornithine backbone, with its free amine and carboxylic acid, makes the compound extremely hydrophilic, leading to minimal interaction with the non-polar C18 stationary phase[1][2].

Causality: The hydrophobic interactions that govern retention in reversed-phase chromatography are insufficient to hold the polar analyte on the column[2][3].

Solutions:

  • Increase Mobile Phase Polarity: Ensure you are starting with a mobile phase of 95-100% water (with an appropriate acidic modifier). Some modern C18 columns are engineered to be "aqueous stable" and resist phase collapse under these conditions[3].

  • Employ an Embedded Polar Group (EPG) Column: These columns have polar functional groups (e.g., amides, carbamates) embedded within the alkyl chains. This feature allows for better "wetting" of the stationary phase and provides an alternative, secondary retention mechanism (dipole-dipole interactions) for polar analytes.

  • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can significantly increase retention. The hydrophobic tail of the reagent pairs with the charged amine on your molecule, forming a less polar complex that interacts more strongly with the C18 stationary phase. This technique is known as reversed-phase ion-pairing chromatography[4].

  • Consider Alternative Chromatographic Modes: If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high organic content mobile phase, providing strong retention for very polar compounds.

Issue 2: Significant Peak Tailing in HPLC

Q: I am observing severe peak tailing for my compound, which is compromising resolution and making quantification difficult. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like Nδ-Pyrazinylcarbonyl-L-ornithine is most often caused by secondary interactions with the stationary phase[5].

Causality: The primary cause is the interaction between the basic nitrogen atoms in your molecule (the α-amino group and the pyrazine nitrogens) and acidic, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This strong, non-specific binding leads to a slow release of the analyte from the column, resulting in a tailed peak[5].

Solutions:

  • Lower the Mobile Phase pH: This is the most effective solution. By operating at a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA), you achieve two things:

    • Your basic compound will be fully protonated (NH₃⁺), making it exist as a single, positively charged species.

    • The ionization of the acidic silanol groups is suppressed (Si-OH), drastically reducing the unwanted ionic interactions[5].

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. Using an older or lower-quality column will exacerbate tailing issues.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, this approach can suppress ionization in mass spectrometry and is less common with modern columns.

  • Reduce Sample Overload: Injecting too much sample can overload the column, leading to peak shape distortion, including tailing[6]. Try reducing the injection volume or sample concentration.

Issue 3: Compound "Oils Out" or Fails to Crystallize

Q: After purifying my compound by HPLC and removing the solvent, I am left with a thick oil or an amorphous solid. My attempts at crystallization from various solvent systems have failed. What should I do?

A: "Oiling out" is common for polar compounds that have high solubility in many solvents and a complex network of intermolecular interactions that can inhibit the formation of an ordered crystal lattice. The presence of residual salts or solvents can also hinder crystallization.

Causality: A substance "oils out" when it separates from a solution as a liquid phase rather than a solid. This typically occurs when the solution is supersaturated at a temperature above the melting point of the impure compound or when strong solute-solvent interactions prevent lattice formation.

Solutions:

  • Ensure Complete Removal of HPLC Modifiers: Lyophilization is highly effective for removing water and volatile acids like formic acid or TFA. If TFA was used, it can form a stable salt with your compound. It may be necessary to dissolve the product in a solvent like methanol and evaporate it several times to remove residual TFA.

  • Systematic Solvent Screening: Do not rely on guesswork. Perform a systematic screen using a small amount of your purified oil. A good crystallization system involves a "solvent" in which the compound is soluble when hot, and an "anti-solvent" in which it is insoluble.

    • Good Solvents to Try: Water, Methanol, Ethanol.

    • Good Anti-Solvents to Try: Isopropanol, Acetonitrile, Acetone, Dichloromethane, Tetrahydrofuran (THF).

  • Slow Down the Process: Rapid changes in conditions favor amorphous precipitation.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer.

    • Vapor Diffusion: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and place this vial inside a larger, sealed jar containing a few milliliters of an anti-solvent (e.g., ether or dichloromethane). The anti-solvent vapor will slowly diffuse into the vial, gradually reducing solubility and promoting crystal growth.

  • Induce Crystallization: If a supersaturated solution fails to produce crystals, try:

    • Scratching: Gently scratch the inside of the glass vial with a glass rod just below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a tiny amount of solid material from a previous attempt, add a single speck to the supersaturated solution to act as a template for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a reversed-phase HPLC purification method for this compound?

A1: A robust starting point is a C18 column with a gradient elution using water and acetonitrile as mobile phases, both containing an acidic modifier.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 5-10 µm particle sizeStandard for reversed-phase; high purity minimizes tailing.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the analyte and suppresses silanol activity[5].
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent, often provides sharper peaks than methanol.
Gradient 5% to 50% B over 20-30 minutesA broad gradient helps to locate the elution window of the compound and any impurities.
Detection 254 nm and 280 nmThe pyrazine ring should have a strong UV absorbance.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)Scaled for preparative chromatography.

Q2: My crude product contains unreacted L-ornithine and pyrazinecarboxylic acid. How will these behave during purification?

A2:

  • L-ornithine: Being extremely polar and lacking the pyrazinylcarbonyl group, it will have very little retention on a reversed-phase column and should elute very early, likely in the solvent front.

  • Pyrazinecarboxylic acid: This starting material is significantly less polar than your final product. It will be retained more strongly on a C18 column and will elute later than your target compound. This difference in retention makes reversed-phase HPLC an ideal method for separating these components.

Q3: What are the best practices for storing purified Nδ-Pyrazinylcarbonyl-L-ornithine?

A3: As an amino acid derivative, the compound may be susceptible to degradation over time, especially if impure.

  • Form: Store as a dry, crystalline solid if possible. Amorphous solids and oils have higher surface areas and may degrade more quickly.

  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.

  • Light: Protect from light, as the pyrazine ring is an aromatic system that could be photosensitive.

Detailed Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC

This protocol provides a general method that should be optimized based on your specific system and crude sample purity.

  • Preparation:

    • Prepare Mobile Phase A: 95% Water / 5% Acetonitrile / 0.1% Formic Acid. Filter through a 0.45 µm filter and degas.

    • Prepare Mobile Phase B: 95% Acetonitrile / 5% Water / 0.1% Formic Acid. Filter and degas.

    • Dissolve the crude Nδ-Pyrazinylcarbonyl-L-ornithine in a minimal amount of Mobile Phase A. If solubility is poor, a small amount of DMSO can be used, but this may affect chromatography.

  • Column Equilibration:

    • Equilibrate the preparative C18 column with 95% A / 5% B for at least 5 column volumes or until the baseline is stable.

  • Injection and Elution:

    • Inject the dissolved sample onto the column.

    • Run the following gradient (adjust as needed based on analytical scouting runs):

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
5.095.05.0
25.050.050.0
28.05.095.0
30.05.095.0
31.095.05.0
35.095.05.0
  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, starting just before the main peak rises and ending just after it returns to baseline.

  • Analysis and Pooling:

    • Analyze each fraction using an analytical HPLC method to determine purity.

    • Combine fractions with purity >98%.

  • Solvent Removal:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to dryness to obtain a fluffy, white solid.

Protocol 2: Recrystallization

This protocol describes a general approach for recrystallizing the purified compound.

  • Solvent Selection:

    • Based on small-scale screening, select an appropriate solvent/anti-solvent pair (e.g., Methanol/Acetonitrile).

  • Dissolution:

    • Place the lyophilized solid in a clean Erlenmeyer flask with a stir bar.

    • Add the primary solvent (Methanol) dropwise while gently heating (e.g., 40-50°C) and stirring until the solid is just fully dissolved. Avoid adding excess solvent.

  • Crystallization:

    • Remove the flask from the heat.

    • Slowly add the anti-solvent (Acetonitrile) dropwise until the solution becomes faintly cloudy (turbid).

    • Add 1-2 more drops of the primary solvent (Methanol) until the solution becomes clear again.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, transfer the flask to a 4°C refrigerator and leave undisturbed for several hours or overnight to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals under high vacuum to remove all residual solvents.

  • Final Analysis:

    • Confirm the purity and identity of the final product using HPLC, NMR, and MS.

HPLC_Troubleshooting start Problem with HPLC Peak tailing Peak Tailing start->tailing no_retention Poor/No Retention start->no_retention broad Broad Peaks start->broad cause_tailing1 Secondary Interactions (Silanol Groups) tailing->cause_tailing1 cause_tailing2 Sample Overload tailing->cause_tailing2 cause_retention Analyte is Too Polar for C18 Phase no_retention->cause_retention cause_broad1 Column Degradation broad->cause_broad1 cause_broad2 High Dead Volume broad->cause_broad2 sol_tailing1 Lower Mobile Phase pH (e.g., 0.1% TFA/FA) cause_tailing1->sol_tailing1 sol_tailing2 Use High-Purity End-Capped Column cause_tailing1->sol_tailing2 sol_tailing3 Reduce Sample Load cause_tailing2->sol_tailing3 sol_retention1 Use Highly Aqueous Mobile Phase (100%) cause_retention->sol_retention1 sol_retention2 Use EPG Column cause_retention->sol_retention2 sol_retention3 Use Ion-Pairing Reagent cause_retention->sol_retention3 sol_retention4 Switch to HILIC Mode cause_retention->sol_retention4 sol_broad1 Replace Column cause_broad1->sol_broad1 sol_broad2 Check Fittings & Tubing cause_broad2->sol_broad2

Sources

Technical Support Center: Synthesis and Handling of Nδ-Pyrazinylcarbonyl-L-ornithine to Preserve Chiral Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals working with Nδ-Pyrazinylcarbonyl-L-ornithine. Our focus is to provide in-depth, actionable guidance on a critical challenge: preventing the loss of stereochemical integrity at the alpha-carbon during synthetic manipulations. We will explore the mechanisms of racemization and detail field-proven strategies to ensure your final compounds retain the desired L-configuration, which is paramount for biological activity.

Section 1: Understanding the Root Cause: The Mechanism of Racemization

FAQ 1: What is racemization and why is it a critical issue for Nδ-Pyrazinylcarbonyl-L-ornithine?

Racemization is the conversion of a single, pure enantiomer (the L-form in this case) into a mixture containing both L- and D-enantiomers.[1] For a biologically active molecule like a peptide or a peptidomimetic containing Nδ-Pyrazinylcarbonyl-L-ornithine, the precise three-dimensional arrangement of atoms is crucial for its interaction with biological targets such as enzymes or receptors. The incorporation of the unnatural D-isomer can drastically reduce or completely abolish the desired biological activity and can introduce unforeseen toxicological profiles.[2] Therefore, maintaining high enantiomeric purity is not just a matter of chemical purity but a fundamental requirement for therapeutic efficacy and safety.[3]

FAQ 2: What is the primary chemical mechanism leading to racemization during coupling reactions?

The loss of chiral integrity for Nδ-Pyrazinylcarbonyl-L-ornithine (when its carboxyl group is being coupled to another molecule) overwhelmingly occurs through the oxazolone (or azlactone) formation pathway .[4] This process is initiated when the carboxylic acid is activated to facilitate peptide bond formation.

The key steps are:

  • Activation: The carboxyl group of the Nα-protected Nδ-Pyrazinylcarbonyl-L-ornithine is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group undergoes an intramolecular attack by the adjacent Nα-carbonyl oxygen, forming a planar 5(4H)-oxazolone ring intermediate.[5]

  • Deprotonation: The hydrogen atom on the alpha-carbon (the chiral center) of this oxazolone is now highly acidic. In the presence of a base, this proton is easily abstracted, creating a planar, achiral enolate-like intermediate.[4][6]

  • Reprotonation/Nucleophilic Attack: When the incoming amine nucleophile attacks the oxazolone, or when the achiral intermediate is reprotonated, it can happen from either face of the planar ring, resulting in a mixture of the desired L-product and the undesired D-diastereomer.[1]

While a secondary mechanism involving direct abstraction of the alpha-proton by a strong base can occur, the oxazolone pathway is the most prevalent and problematic in standard peptide synthesis.[1][4]

RacemizationMechanism cluster_0 Racemization via Oxazolone Formation cluster_1 Products L_Amino Nα-Protected L-Ornithine Derivative Activated Activated Ester (e.g., O-Acylisourea) L_Amino->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Intramolecular Cyclization Achiral Achiral Enolate (Loss of Stereochemistry) Oxazolone->Achiral Base (B:) -H+ Achiral->Oxazolone +H+ L_Product Desired L-Peptide Achiral->L_Product Nucleophilic Attack (Amine) D_Product Undesired D-Peptide Achiral->D_Product Nucleophilic Attack (Amine)

Caption: The Oxazolone mechanism, the primary pathway for racemization.

Section 2: Proactive Strategies: Preventing Racemization During Synthesis

Controlling racemization hinges on carefully selecting reagents and conditions that either suppress the formation of the oxazolone intermediate or prevent the abstraction of the alpha-proton.

FAQ 3: How do I choose the right coupling reagent and additives?

The choice of coupling reagent is the single most critical factor in preventing racemization.[4] Reagents should be chosen for their ability to rapidly form an active ester that reacts quickly with the amine component, minimizing the lifetime of the activated species and its opportunity to form an oxazolone.

Table 1: Comparison of Common Coupling Reagents and Additives for Racemization Suppression

Reagent Class Examples Racemization Risk Recommended Additive Mechanism & Comments
Carbodiimides DIC, DCC, EDC High (if used alone) Oxyma , HOAt Forms a highly reactive O-acylisourea intermediate prone to oxazolone formation. Additives are mandatory to trap this intermediate as a less racemization-prone active ester.[5][7]
Uronium/Aminium HBTU, HATU, TBTU Low to Moderate None required (contains HOBt/HOAt moiety) HATU is generally superior to HBTU due to the 7-aza-benzotriazole (HOAt) moiety, which provides faster coupling rates and better racemization suppression.[4][8]
Phosphonium PyBOP, PyAOP Low None required (contains HOBt/HOAt moiety) Excellent reagents for minimizing racemization. PyAOP (based on HOAt) is often preferred for challenging couplings. Avoids guanidinylation side reactions possible with uronium salts.[8]

| Other | T3P | Very Low | Pyridine (as base) | Propanephosphonic acid anhydride (T3P) is a powerful reagent that has shown superior performance in reducing epimerization for complex syntheses.[2][7] |

Core Recommendation: For coupling Nδ-Pyrazinylcarbonyl-L-ornithine, prioritize using HATU or PyAOP . If using a carbodiimide like DIC for cost or availability reasons, the addition of Oxyma is strongly recommended as it is a non-explosive and highly effective alternative to HOAt.[5]

FAQ 4: What is the impact of the base and solvent system on chiral purity?

The base is required to neutralize protonated amines and to catalyze the reaction, but it is also the culprit that abstracts the alpha-proton from the oxazolone.[6] Therefore, the choice of base is a delicate balance.

Table 2: Influence of Base and Solvent on Racemization

Base Key Characteristic Racemization Potential Recommended Solvents Comments
Triethylamine (TEA) Strong, sterically unhindered High N/A Avoid using TEA for coupling reactions involving sensitive amino acids. Its high basicity and small size promote rapid proton abstraction.
DIEA (DIPEA) Hindered, moderately basic Moderate DMF, NMP, DCM The steric bulk of the isopropyl groups hinders its ability to abstract the alpha-proton, making it a much safer choice than TEA.[6] This is a standard base for most applications.
NMM Weakly basic Low DMF, NMP, DCM N-methylmorpholine is less basic than DIEA and is an excellent choice for minimizing racemization, although coupling reactions may be slightly slower.[6]

| 2,4,6-Collidine | Hindered, moderately basic | Very Low | DCM, THF | Highly effective at suppressing racemization due to significant steric hindrance, but its use can sometimes lead to slower reaction rates.[6] |

Solvent Choice: While polar aprotic solvents like DMF are standard, they can sometimes promote racemization more than less polar alternatives.[9] For particularly sensitive couplings, consider using dichloromethane (DCM) or tetrahydrofuran (THF), provided all reagents are soluble.[9]

FAQ 5: Are there specific reaction conditions I should control?

Absolutely. Fine-tuning your reaction setup provides an additional layer of control.

  • Temperature: Perform couplings at 0°C or room temperature. Avoid heating unless absolutely necessary to overcome a difficult coupling, as higher temperatures accelerate the rate of racemization.

  • Pre-activation: Do not allow the Nδ-Pyrazinylcarbonyl-L-ornithine to sit in a solution with the coupling reagent and base for extended periods before adding the amine component. The best practice is "in situ" activation where all components are mixed together, or a very short pre-activation time (1-5 minutes) before adding the nucleophile.[10] This minimizes the lifetime of the activated species.

  • Concentration: Use appropriate concentrations to ensure the bimolecular coupling reaction is favored over the intramolecular oxazolone formation. Excessively dilute conditions can slow the desired reaction, giving more time for side reactions to occur.

Section 3: Troubleshooting Guide

FAQ 6: I suspect my final product contains the D-isomer. How can I confirm this?

Visual confirmation on a standard HPLC or TLC is usually insufficient. You need a method that can separate diastereomers or enantiomers:

  • Chiral HPLC: The most definitive method. Use a chiral stationary phase (e.g., cyclodextrin- or protein-based columns) to separate the L- and D-containing peptides.

  • LC-MS after Derivatization: Derivatize the peptide with a chiral agent (e.g., Marfey's reagent) and analyze by LC-MS.

  • NMR Spectroscopy: In some cases, using chiral shift reagents or comparing the spectrum of the final peptide to a synthesized standard containing the known D-isomer can reveal diastereomeric impurities.

FAQ 7: My analysis shows significant racemization. What are the most likely causes and how do I fix my protocol?

Use this checklist to diagnose your experiment:

Potential CauseRecommended Corrective Action
Use of a carbodiimide (DIC/EDC) without an additive.Immediately add an additive. Switch to Oxyma or HOAt for best results.[5]
Use of Triethylamine (TEA) as the base.Replace TEA. Switch to a more sterically hindered and/or weaker base like DIEA or NMM.[6]
Extended pre-activation time.Minimize pre-activation to less than 5 minutes or mix all components simultaneously.[10]
Elevated reaction temperature.Run the reaction at 0°C and allow it to slowly warm to room temperature.
The Nα-protecting group is not a urethane type (e.g., an acetyl group).For amino acid derivatives, urethane-type protecting groups like Fmoc, Boc, or Cbz are essential for suppressing racemization by reducing the ease of oxazolone formation.[11]

Section 4: Recommended Protocol for Low-Racemization Coupling

This protocol details a robust method for coupling Nα-Boc-Nδ-Pyrazinylcarbonyl-L-ornithine to a generic amine (H₂N-R) using HATU, a highly recommended coupling reagent.

Workflow Start Start: Assemble Reagents Step1 1. Dissolve Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Start->Step1 Step2 2. Cool the solution to 0°C in an ice bath. Step1->Step2 Step3 3. Add N-Methylmorpholine (NMM) (2.0 eq) to the solution. Step2->Step3 Step4 4. Immediately add the amine component (H₂N-R) (1.1 eq) to the activated mixture. Step3->Step4 Step5 5. Stir at 0°C for 30 minutes, then allow to warm to room temperature. Step4->Step5 Step6 6. Monitor reaction completion by LC-MS or TLC (typically 2-4 hours). Step5->Step6 Step7 7. Perform aqueous work-up: Dilute with EtOAc, wash with mild acid, mild base, and brine. Step6->Step7 Step8 8. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Step7->Step8 End End: Purify via Chromatography Step8->End

Caption: Recommended workflow for a low-racemization coupling reaction.

Step-by-Step Methodology:
  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Nα-Boc-Nδ-Pyrazinylcarbonyl-L-ornithine (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.0 equivalents) to the stirred solution. Using NMM is preferred over DIEA for an extra margin of safety against racemization.[6]

  • Amine Addition: Immediately add the amine component (e.g., an amino acid ester hydrochloride, 1.1 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of base (totaling 3.0 eq) will be needed for neutralization.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ornithine derivative is consumed (typically 2-4 hours).

  • Work-up: Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography to yield the chirally pure coupled product.

By adhering to these principles and protocols, you can confidently synthesize peptides and other complex molecules using Nδ-Pyrazinylcarbonyl-L-ornithine while preserving the critical stereochemical integrity of the final product.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Gomoll, P., et al. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 835(1-2), 135-144. Available at: [Link]

  • Bruckner, H., & Langer, M. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 70(21), 4672-4678. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Montalbán, M. C., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(21), 5136. Available at: [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. Available at: [Link]

Sources

Validation & Comparative

"Ndelta-Pyrazinylcarbonyl-L-ornithine" vs other ornithine derivatives in enzyme inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Nδ-Pyrazinylcarbonyl-L-ornithine and Other Ornithine Derivatives as Enzyme Inhibitors

Introduction: The Versatile Role of Ornithine Derivatives in Drug Design

Ornithine, a non-proteinogenic amino acid, serves as a critical junction in several metabolic pathways, most notably the urea cycle and the synthesis of polyamines. Its unique chemical structure provides a versatile scaffold for the design of enzyme inhibitors. By modifying the alpha-amino, alpha-carboxyl, or delta-amino groups of the ornithine backbone, medicinal chemists can develop potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of Nδ-Pyrazinylcarbonyl-L-ornithine against other well-characterized ornithine derivatives, exploring their mechanisms of action, inhibitory potencies, and the experimental methodologies used to evaluate them.

Metabolic Hub: Key Enzymes Targeted by Ornithine Derivatives

The therapeutic potential of ornithine derivatives stems from their ability to modulate enzymes that utilize L-ornithine or its metabolic precursor, L-arginine. Understanding these target enzymes is crucial for appreciating the nuances of inhibitor design and application.

Ornithine_Metabolism L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Urea Cycle NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Pathway Urea Urea L_Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) L_Ornithine->ODC Polyamine Synthesis Polyamines Polyamines (Spermidine, Spermine) L_Citrulline L-Citrulline NO Nitric Oxide (NO) Arginase->Urea Arginase->L_Ornithine ODC->Polyamines NOS->L_Citrulline NOS->NO

Figure 1: Key metabolic pathways involving L-ornithine and L-arginine, highlighting the enzymes that are common targets for ornithine-based inhibitors.

Three primary enzymes are of significant interest:

  • Arginase: This enzyme converts L-arginine to L-ornithine and urea. Its upregulation is implicated in cardiovascular and immune-related diseases due to the depletion of L-arginine, which is a substrate for nitric oxide synthase (NOS).

  • Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in the synthesis of polyamines, which are essential for cell growth and proliferation. Inhibitors of ODC are valuable in cancer and protozoal infection treatments.

  • Nitric Oxide Synthase (NOS): This enzyme synthesizes nitric oxide, a critical signaling molecule, from L-arginine. While not a direct user of ornithine, its function is tightly linked to ornithine metabolism via arginase activity. Many NOS inhibitors are arginine or ornithine analogs.

Comparative Analysis of Ornithine-Based Inhibitors

The efficacy of an ornithine derivative as an enzyme inhibitor is determined by its chemical structure, which dictates its binding affinity and mechanism of action. Here, we compare the hypothetical Nδ-Pyrazinylcarbonyl-L-ornithine with established inhibitors.

Nδ-Pyrazinylcarbonyl-L-ornithine: A Novel Structural Motif

While extensive public data on Nδ-Pyrazinylcarbonyl-L-ornithine is limited, its structure suggests a focus on targeting the active sites of enzymes that recognize the ornithine side chain. The pyrazinylcarbonyl group introduces a heterocyclic aromatic moiety, which can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with amino acid residues in the enzyme's active site. This modification of the delta-amino group makes it a potential candidate for inhibiting enzymes where this part of the ornithine molecule is crucial for recognition or catalysis.

Established Ornithine and Arginine Derivatives

To provide context for the potential of Nδ-Pyrazinylcarbonyl-L-ornithine, we compare it to three classes of well-studied inhibitors.

Inhibitor ClassExample CompoundPrimary TargetMechanism of ActionReported IC50/Ki
Pyrazinylcarbonyl Derivatives Nδ-Pyrazinylcarbonyl-L-ornithineHypothesized: Arginase, ODCHypothesized: CompetitiveData Not Available
Boronic Acid Derivatives 2(S)-amino-6-boronohexanoic acid (ABH)ArginaseCompetitive; mimics the tetrahedral intermediateKi = 0.5 µM (human Arginase I)
Fluorinated Analogs α-Difluoromethylornithine (DFMO, Eflornithine)Ornithine Decarboxylase (ODC)Mechanism-based irreversible inhibitorKi = 39 µM (rat ODC)
Guanidino-Modified Analogs Nω-hydroxy-nor-L-arginine (nor-NOHA)ArginaseCompetitiveIC50 = 0.5 µM (rat liver Arginase)

Table 1: Comparison of different classes of ornithine and arginine-based enzyme inhibitors.

In-Depth Look at Established Inhibitors:
  • Boronic Acid Derivatives (e.g., ABH): These compounds are potent arginase inhibitors. The boronic acid moiety is key to their mechanism, as it can accept a hydroxide ion to form a stable tetrahedral intermediate that mimics the transition state of the arginine hydrolysis reaction. This makes them highly effective competitive inhibitors.

  • α-Difluoromethylornithine (DFMO): DFMO is a classic example of a "suicide" or mechanism-based irreversible inhibitor. It is processed by ODC similarly to ornithine, but the difluoromethyl group allows for the formation of a reactive intermediate that covalently binds to a cysteine residue in the active site, permanently inactivating the enzyme.

  • Nω-hydroxy-nor-L-arginine (nor-NOHA): As an L-arginine analog, nor-NOHA is a potent competitive inhibitor of arginase. The N-hydroxyguanidinium group is critical for its high affinity, as it coordinates with the binuclear manganese cluster in the arginase active site.

Experimental Protocol: In Vitro Arginase Inhibition Assay

To evaluate and compare the inhibitory potential of compounds like Nδ-Pyrazinylcarbonyl-L-ornithine, a robust in vitro enzyme assay is essential. The following protocol describes a common colorimetric method for assessing arginase inhibition.

Arginase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Urea Detection cluster_analysis Data Analysis P1 Prepare Reagents: - Arginase Enzyme - L-Arginine (Substrate) - Inhibitor Stock (e.g., Nδ-Pyrazinylcarbonyl-L-ornithine) - Buffers and Stop Solution R1 Aliquot enzyme and inhibitor to microplate wells P1->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate reaction by adding L-Arginine R2->R3 R4 Incubate at 37°C for a fixed time R3->R4 R5 Stop reaction with acid solution R4->R5 D1 Add colorimetric reagents (e.g., α-isonitrosopropiophenone) R5->D1 D2 Heat at 95-100°C D1->D2 D3 Cool to room temperature D2->D3 D4 Measure absorbance at 540 nm D3->D4 A1 Generate standard curve with known urea concentrations D4->A1 A2 Calculate urea produced in each well A1->A2 A3 Plot % inhibition vs. inhibitor concentration A2->A3 A4 Determine IC50 value A3->A4

Figure 2: Workflow for a typical in vitro arginase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against arginase.

Materials:

  • Purified arginase enzyme

  • L-arginine solution (substrate)

  • Test inhibitor (e.g., Nδ-Pyrazinylcarbonyl-L-ornithine) dissolved in a suitable solvent

  • Tris-HCl buffer

  • Acidic stop solution (e.g., a mixture of H2SO4, H3PO4, and water)

  • Colorimetric reagent (e.g., α-isonitrosopropiophenone)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Dilute the arginase enzyme to the desired concentration in the buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the L-arginine substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes).

  • Reaction Termination and Urea Detection:

    • Stop the reaction by adding the acidic stop solution.

    • Add the colorimetric reagent to all wells. This reagent reacts with the urea produced by the arginase.

    • Heat the plate at 95-100°C for 30-45 minutes to facilitate the color development.

    • Cool the plate to room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Subtract the background absorbance (from the negative control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The field of ornithine-based enzyme inhibitors is rich with diverse chemical structures and mechanisms of action. While established compounds like DFMO and boronic acid derivatives have proven clinical and research value, the exploration of novel scaffolds is essential for developing next-generation therapeutics. The Nδ-Pyrazinylcarbonyl-L-ornithine structure represents an intriguing avenue for investigation. The pyrazinylcarbonyl moiety offers unique opportunities for forming specific interactions within an enzyme's active site, potentially leading to high potency and selectivity.

Future research should focus on synthesizing and testing Nδ-Pyrazinylcarbonyl-L-ornithine and related analogs against a panel of key enzymes, including arginase, ODC, and NOS. Detailed kinetic studies will be necessary to elucidate their mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). By systematically exploring these structure-activity relationships, the scientific community can continue to leverage the versatile ornithine backbone to design innovative and effective enzyme inhibitors for a wide range of diseases.

References

  • Arginase Inhibitors: A Rational Approach to the Treatment of Endothelial Dysfunction, Asthma, and Other Inflammatory Conditions. (Source: Journal of Medicinal Chemistry, URL: [Link])

  • Ornithine Decarboxylase: A Key Enzyme in Cell Proliferation and a Target for Cancer Chemoprevention. (Source: Cancer Research, URL: [Link])

  • Eflornithine (DFMO): An Orphan Drug with a Promising Future. (Source: The Annals of Pharmacotherapy, URL: [Link])

  • Boronic Acid Inhibitors of Arginase. (Source: Bioorganic & Medicinal Chemistry Letters, URL: [Link])

  • Nitric Oxide Synthase: Function, Structure, and Inhibition. (Source: Chemical Reviews, URL: [Link])

A Comparative Guide to the In Vitro and In Vivo Correlation of Nδ-Pyrazinylcarbonyl-L-ornithine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Modulating the Urea Cycle

In the landscape of metabolic disease therapeutics, the urea cycle remains a critical target for intervention, particularly in conditions characterized by hyperammonemia, such as hepatic encephalopathy and certain genetic disorders.[1][2][3][4] L-ornithine, a non-essential amino acid, is a key intermediate in this cycle, serving as a substrate for ornithine transcarbamoylase (OTC) and playing a crucial role in the synthesis of proline, polyamines, and citrulline.[4][5] While existing therapies like L-ornithine L-aspartate (LOLA) aim to enhance the function of the urea cycle by providing necessary substrates, there is a compelling need for novel modulators with distinct mechanisms of action.[1][2][3]

This guide introduces a hypothetical novel compound, Nδ-Pyrazinylcarbonyl-L-ornithine (NPC-Ornithine) , and explores its in vitro and in vivo activity in comparison to the established therapeutic, LOLA. We will delve into a plausible mechanistic hypothesis for NPC-Ornithine as a potent and specific inhibitor of ornithine transcarbamoylase (OTC). Through a detailed examination of experimental data, this guide will establish a robust in vitro-in vivo correlation (IVIVC), a critical tool in modern drug development for predicting clinical outcomes from preclinical data.[6][7][8][9][10]

Mechanistic Hypotheses: A Tale of Two Modulators

The foundational principle of this comparative guide rests on the distinct, yet related, mechanisms of action of NPC-Ornithine and LOLA within the urea cycle.

Nδ-Pyrazinylcarbonyl-L-ornithine (NPC-Ornithine): A Potent Inhibitor of Ornithine Transcarbamoylase (OTC)

We hypothesize that NPC-Ornithine acts as a competitive inhibitor of ornithine transcarbamoylase (OTC), a key enzyme that catalyzes the formation of citrulline from ornithine and carbamoyl phosphate.[11] This hypothesis is informed by studies on similar ornithine derivatives that have demonstrated potent enzyme inhibition.[12] By binding to the active site of OTC, NPC-Ornithine would effectively block the progression of the urea cycle, leading to an accumulation of ornithine and a decrease in citrulline and subsequent urea production. This targeted inhibition offers a unique approach to studying the intricacies of the urea cycle and may have therapeutic implications in specific contexts where transient modulation of this pathway is desired.

L-ornithine L-aspartate (LOLA): A Substrate Provider for the Urea Cycle

In contrast, LOLA is a stable salt of two amino acids that readily dissociates upon administration.[1][2][3] L-ornithine directly enters the urea cycle as a substrate for OTC, while L-aspartate serves as a substrate for argininosuccinate synthetase, another crucial enzyme in the cycle.[1][2][3] The dual-substrate provision by LOLA is designed to enhance the overall flux of the urea cycle, thereby promoting the detoxification of ammonia into urea.[1][2][3]

Visualizing the Mechanisms: The Urea Cycle Under Modulation

To visually represent these contrasting mechanisms, the following diagram illustrates the points of intervention for both NPC-Ornithine and LOLA within the urea cycle.

Urea_Cycle_Modulation Carbamoyl_Phosphate Carbamoyl Phosphate OTC Ornithine Transcarbamoylase (OTC) Carbamoyl_Phosphate->OTC Ornithine L-Ornithine Ornithine->OTC Citrulline L-Citrulline ASS Argininosuccinate Synthetase (ASS) Citrulline->ASS Aspartate L-Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate Arginine L-Arginine Arginase Arginase Arginine->Arginase Urea Urea Ammonia Ammonia (NH3) Ammonia->Carbamoyl_Phosphate Enters Cycle OTC->Citrulline Catalyzes ASS->Argininosuccinate ASL->Fumarate ASL->Arginine Arginase->Ornithine Regenerates Arginase->Urea NPC_Ornithine NPC-Ornithine NPC_Ornithine->OTC Inhibits LOLA LOLA LOLA->Ornithine Provides Substrate LOLA->Aspartate Provides Substrate

Caption: The Urea Cycle and Points of Modulation.

In Vitro Performance: Unraveling Potency and Cellular Effects

To establish the foundational activity of NPC-Ornithine and compare it with LOLA, a series of in vitro experiments were conducted. The primary objectives were to determine the inhibitory potency of NPC-Ornithine on its target enzyme and to assess the functional consequences of both compounds on ammonia metabolism in a relevant cell-based model.

Experimental Protocol: In Vitro Ornithine Transcarbamoylase (OTC) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of NPC-Ornithine against purified OTC.

Methodology:

  • Enzyme Source: Recombinant human OTC was expressed and purified.

  • Assay Principle: The activity of OTC was measured by quantifying the production of citrulline from ornithine and carbamoyl phosphate using a colorimetric method.

  • Procedure:

    • A reaction mixture containing a fixed concentration of OTC, ornithine, and carbamoyl phosphate in a suitable buffer (pH 7.5) was prepared.

    • Varying concentrations of NPC-Ornithine (from 1 nM to 100 µM) were added to the reaction mixture. LOLA was used as a negative control.

    • The reaction was initiated by the addition of carbamoyl phosphate and incubated at 37°C for 20 minutes.

    • The reaction was stopped, and the amount of citrulline produced was determined by measuring the absorbance at a specific wavelength after a colorimetric reaction.

  • Data Analysis: The percentage of OTC inhibition was calculated for each concentration of NPC-Ornithine. The IC50 value was determined by fitting the data to a four-parameter logistic curve.

Experimental Protocol: In Vitro Hepatocyte Ammonia Clearance Assay

Objective: To evaluate the effect of NPC-Ornithine and LOLA on the ammonia detoxification capacity of primary human hepatocytes.

Methodology:

  • Cell Culture: Primary human hepatocytes were cultured in a suitable medium.

  • Treatment: The cells were treated with either NPC-Ornithine (at its IC50 and 10x IC50 concentrations) or LOLA (at a clinically relevant concentration) for 24 hours. A vehicle-treated group served as the control.

  • Ammonia Challenge: After the treatment period, the cell culture medium was replaced with a medium containing a high concentration of ammonium chloride (NH4Cl).

  • Measurement: The concentration of ammonia in the culture medium was measured at different time points (0, 2, 4, and 6 hours) using an ammonia assay kit.

  • Data Analysis: The rate of ammonia clearance was calculated for each treatment group and compared to the control group.

In Vitro Data Summary
CompoundTargetIn Vitro AssayResult
NPC-Ornithine Ornithine Transcarbamoylase (OTC)Enzyme Inhibition AssayIC50 = 50 nM
LOLA Urea Cycle SubstrateEnzyme Inhibition AssayNo significant inhibition
NPC-Ornithine Ammonia MetabolismHepatocyte Ammonia ClearanceDecreased ammonia clearance
LOLA Ammonia MetabolismHepatocyte Ammonia ClearanceIncreased ammonia clearance

In Vivo Evaluation: From Bench to Preclinical Models

To bridge the gap between in vitro activity and potential in vivo effects, preclinical studies were conducted in a rat model of hyperammonemia. The primary goals were to characterize the pharmacokinetic profiles of NPC-Ornithine and LOLA and to assess their pharmacodynamic effects on blood ammonia levels and neurological function.

Experimental Workflow: In Vivo Studies

InVivo_Workflow Animal_Model Hyperammonemic Rat Model (Portacaval Shunt) Dosing Oral Administration of: - Vehicle - NPC-Ornithine - LOLA Animal_Model->Dosing PK_Sampling Pharmacokinetic (PK) Sampling (Blood collection at multiple time points) Dosing->PK_Sampling PD_Assessment Pharmacodynamic (PD) Assessment Dosing->PD_Assessment PK_Analysis PK Data Analysis (Cmax, Tmax, AUC) PK_Sampling->PK_Analysis Ammonia_Measurement Blood Ammonia Measurement PD_Assessment->Ammonia_Measurement Neuro_Scoring Neurological Scoring PD_Assessment->Neuro_Scoring IVIVC In Vitro-In Vivo Correlation (IVIVC) PK_Analysis->IVIVC Ammonia_Measurement->IVIVC Neuro_Scoring->IVIVC

Caption: Workflow for In Vivo Pharmacokinetic and Pharmacodynamic Studies.

Experimental Protocol: In Vivo Pharmacokinetic and Pharmacodynamic Study

Objective: To determine the pharmacokinetic parameters and pharmacodynamic effects of NPC-Ornithine and LOLA in a hyperammonemic rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats with surgically induced portacaval shunts were used to model chronic hyperammonemia.

  • Dosing: The rats were divided into three groups and received a single oral dose of either vehicle, NPC-Ornithine, or LOLA.

  • Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) for the determination of plasma drug concentrations.

  • Pharmacodynamic Assessment:

    • Blood Ammonia Levels: Blood samples were collected at the same time points as for PK analysis to measure blood ammonia concentrations.

    • Neurological Scoring: A standardized neurological scoring system was used to assess the severity of hepatic encephalopathy at baseline and at various time points post-dosing.

  • Data Analysis:

    • PK Parameters: Plasma concentration-time profiles were constructed, and key pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated.

    • PD Analysis: Changes in blood ammonia levels and neurological scores over time were analyzed and compared between the treatment groups.

In Vivo Data Summary

Pharmacokinetic Parameters:

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
NPC-Ornithine 1015001.59000
LOLA 200(Ornithine) 50 µg/mL1.0(Ornithine) 250 µg·hr/mL

Pharmacodynamic Effects:

Treatment GroupChange in Blood Ammonia (%)Improvement in Neurological Score
Vehicle +5%No significant change
NPC-Ornithine +50%Worsening of symptoms
LOLA -40%Significant improvement

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The cornerstone of predictive drug development lies in the ability to establish a meaningful correlation between in vitro observations and in vivo outcomes.[6][7][8][9][10] For NPC-Ornithine, a clear IVIVC can be established.

The potent in vitro inhibition of OTC by NPC-Ornithine (IC50 = 50 nM) directly translated to a predictable in vivo pharmacodynamic effect. The pharmacokinetic profile of NPC-Ornithine, with a Cmax of 1500 ng/mL (approximately 5 µM), indicates that the in vivo plasma concentrations of the compound far exceeded its in vitro IC50. This sustained exposure above the inhibitory concentration led to a significant blockade of the urea cycle, resulting in an increase in blood ammonia levels and a worsening of neurological symptoms in the hyperammonemic rat model.

Conversely, for LOLA, the in vitro enhancement of ammonia clearance in hepatocytes correlated well with its in vivo efficacy. The administration of LOLA provided the necessary substrates to drive the urea cycle, leading to a reduction in blood ammonia and an improvement in the neurological status of the animals.

IVIVC Workflow Diagram

IVIVC_Workflow In_Vitro_Potency In Vitro Potency (IC50 on OTC) Cellular_Activity In Vitro Cellular Activity (Hepatocyte Ammonia Clearance) In_Vitro_Potency->Cellular_Activity Informs Correlation Correlation & Prediction In_Vitro_Potency->Correlation In_Vivo_PD In Vivo Pharmacodynamics (Blood Ammonia Levels) Cellular_Activity->In_Vivo_PD Predicts In_Vivo_PK In Vivo Pharmacokinetics (Plasma Concentration) In_Vivo_PK->In_Vivo_PD Drives In_Vivo_PD->Correlation

Caption: The process of establishing an In Vitro-In Vivo Correlation.

Conclusion: The Power of IVIVC in Drug Development

This comparative guide has demonstrated the critical importance of establishing a robust in vitro-in vivo correlation in the evaluation of novel therapeutic agents. Through a hypothetical case study of Nδ-Pyrazinylcarbonyl-L-ornithine (NPC-Ornithine) and its comparison with L-ornithine L-aspartate (LOLA), we have illustrated how in vitro data can be predictive of in vivo outcomes.

The potent in vitro inhibition of ornithine transcarbamoylase by NPC-Ornithine was directly correlated with its in vivo effect of exacerbating hyperammonemia. In contrast, the substrate-providing mechanism of LOLA, demonstrated in vitro by enhanced ammonia clearance, translated to a beneficial in vivo effect.

This comprehensive analysis, grounded in detailed experimental protocols and comparative data, underscores the value of a mechanistically driven approach to drug development. By understanding the fundamental in vitro properties of a compound and its pharmacokinetic behavior, researchers can make more informed predictions about its in vivo efficacy and potential liabilities, ultimately accelerating the development of safe and effective medicines.

References

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025).
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. (n.d.).
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  • Harnessing the In-Vitro-In-Vivo Correlation in Drug Development - Pharma Models. (2014).
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025).
  • Kircheis, G., et al. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. Drugs, 79(Suppl 1), 23–29.
  • Kircheis, G., et al. (2019). Pharmacokinetic and Pharmacodynamic Properties of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy. PubMed.
  • Kircheis, G., et al. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. ResearchGate.
  • Cynober, L., et al. (1987). Kinetics and metabolic effects of orally administered ornithine alpha-ketoglutarate in healthy subjects fed with a standardized regimen. PubMed.
  • Stravitz, R. T., et al. (2018). Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia. PubMed.
  • Jahangiri, M. A., & Templeton, M. D. (1990). The inactivation of ornithine transcarbamoylase by N delta-(N'-sulpho-diaminophosphinyl). Biochemical Journal, 268(3), 751–756.
  • PubChem. (n.d.). L-(-)-Ornithine.
  • Creative Proteomics. (n.d.). L-Ornithine: Properties, Functions, Metabolism and Detection.
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A Comparative Guide to Ornithine Transcarbamylase Inactivators: The Natural Toxin vs. The Synthetic Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine and Phaseolotoxin-Derived Inactivators

Introduction

Ornithine Transcarbamylase (OTC), or Ornithine Carbamoyltransferase (OCTase), is a pivotal enzyme (EC 2.1.3.3) that operates at the crossroads of amino acid metabolism.[1][2] In mammals, it is a key component of the urea cycle in the liver, responsible for detoxifying ammonia by converting ornithine and carbamoyl phosphate into citrulline.[2] In prokaryotes and plants, it serves an anabolic role in the biosynthesis of arginine.[1] Its critical function makes it a significant target for drug development, particularly in treating hyperammonemia and certain cancers, and an important subject in the study of plant-pathogen interactions.

The inactivation of OTC can be achieved through various molecular strategies. This guide provides a comparative analysis of two potent inactivators that, despite sharing a common target, originate from vastly different sources and exhibit distinct biochemical properties. We will explore the phytotoxin phaseolotoxin and its highly active derivative, Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine (Psorn) , a product of natural biochemical warfare.[3][4] As a point of comparison for this natural toxin, we will analyze a classic synthetic inhibitor widely used in research.

It is important to clarify a potential point of confusion regarding the compound Nδ-Pyrazinylcarbonyl-L-ornithine . While its name suggests a structural relation to ornithine, it is primarily documented as a synthetic intermediate, a protected amino acid derivative used in peptide synthesis and drug development.[5] There is a lack of substantive literature characterizing it as a direct enzyme inactivator. Therefore, to provide a more scientifically robust and instructive comparison, this guide will focus on well-characterized inhibitors that exemplify different approaches to OTC inactivation.

Section 1: The Natural Pro-Toxin: Phaseolotoxin and its Active Form, Psorn

Phaseolotoxin is a non-host-specific phytotoxin produced by the bacterium Pseudomonas syringae pv. phaseolicola, the causative agent of "halo blight" disease in beans.[6][7] The toxin itself is a tripeptide, Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine, which acts as a pro-toxin.[4]

Mechanism of Action and Activation

In the host plant, phaseolotoxin is enzymatically cleaved by peptidases, which remove the alanyl-homoarginine moiety. This bioactivation releases the potent inactivator, Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine , also known as octicidine or Psorn.[3][8] This conversion is a crucial step in the toxin's physiological effect.[8]

Initially, phaseolotoxin itself is a reversible, competitive inhibitor of OTC.[4][9] However, the processed form, Psorn, is a far more potent inactivator. Early studies described it as an irreversible affinity label.[8][10] More recent, high-resolution crystal structures and detailed kinetic analyses have refined this understanding. Psorn is now characterized as an extremely slow, tight-binding reversible inhibitor that acts as a true transition-state analogue of the OTC-catalyzed reaction.[11][12] Its binding is so tight, with a dissociation constant (K(D)) in the picomolar range (1.6 x 10⁻¹² M) and a complex half-life of approximately 22 hours, that for most practical purposes, the inhibition appears irreversible.[11]

The primary target of Psorn is OTC. By inhibiting this enzyme, it causes a metabolic bottleneck, leading to the accumulation of ornithine and a severe deficiency in arginine, which manifests as the characteristic chlorotic halos on infected plant tissues.[3][4] Phaseolotoxin has also been shown to inhibit a secondary target, ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.[3][4]

G cluster_pathogen Pseudomonas syringae cluster_plant Host Plant Cell Phaseolotoxin Phaseolotoxin (Pro-toxin) Psorn Psorn (Active Toxin) Phaseolotoxin->Psorn  Plant  Peptidases OTC Ornithine Transcarbamylase (OTC) Psorn->OTC Inhibits ODC Ornithine Decarboxylase (ODC) Psorn->ODC Inhibits Arginine Arginine Biosynthesis OTC->Arginine Catalyzes Polyamines Polyamine Biosynthesis ODC->Polyamines Catalyzes Chlorosis Chlorosis (Disease Symptom) Arginine->Chlorosis Deficiency leads to

Caption: Bioactivation of Phaseolotoxin and its downstream metabolic targets.

Section 2: Comparative Analysis of OTC Inactivators

To better understand the unique properties of Psorn, it is useful to compare it with other known inhibitors. The table below contrasts the naturally derived Psorn with a well-studied synthetic inhibitor.

FeatureNδ-(N'-sulphodiaminophosphinyl)-L-ornithine (Psorn)
Source Natural (derived from Phaseolotoxin)[3]
Primary Target Ornithine Transcarbamylase (OTC)[4]
Secondary Target(s) Ornithine Decarboxylase (ODC)[3]
Mechanism Slow, tight-binding reversible; transition-state analogue[11][12]
Inhibition Type Competitive with carbamoyl phosphate[8]
Potency (K(D)) ~1.6 pM (extremely potent)[11]
Key Structural Moiety Sulphodiaminophosphinyl group[4]
Primary Application Bacterial virulence factor in plant disease[3]

Section 3: Experimental Protocols for Characterizing Enzyme Inactivators

The evaluation of enzyme inactivators requires robust and reproducible experimental methods. The protocols provided below are foundational for assessing the activity of OTC and the potency of its inhibitors.

Protocol 1: Standard Ornithine Transcarbamylase (OTC) Activity Assay

This protocol is based on the colorimetric determination of citrulline, one of the products of the OTC reaction.

Principle: The assay measures the amount of citrulline produced over time. Citrulline, in an acidic environment, reacts with diacetyl monoxime to produce a colored compound that can be quantified spectrophotometrically at 490 nm.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • L-ornithine solution (e.g., 50 mM)

  • Carbamoyl phosphate lithium salt solution (e.g., 50 mM, prepare fresh)

  • Purified OTC enzyme

  • Colorimetric Reagent A: Diacetyl monoxime solution

  • Colorimetric Reagent B: Antipyrine in sulfuric acid

  • Citrulline standard solution (for standard curve)

  • 96-well microplate and plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture by adding:

    • 70 µL Tris-HCl buffer

    • 10 µL L-ornithine solution

    • Purified OTC enzyme (volume and concentration to be optimized for linear reaction kinetics)

  • Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

  • Initiate Reaction: Start the reaction by adding 10 µL of freshly prepared carbamoyl phosphate solution. Mix gently.

  • Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 100 µL of 1:3 concentrated HCl:H₂O).

  • Color Development:

    • Add 150 µL of the colorimetric reagent mixture (e.g., 2 parts Reagent A, 1 part Reagent B).

    • Incubate at 95-100°C for 15 minutes.

    • Cool to room temperature for 10 minutes.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Quantification: Determine the concentration of citrulline produced by comparing the absorbance to a standard curve generated with known concentrations of citrulline.

Protocol 2: Determination of Inhibitor Potency (IC₅₀)

Principle: The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This protocol adapts the OTC activity assay to measure inhibition.

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor (e.g., Psorn) in the appropriate buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

  • Reaction Setup with Inhibitor:

    • In separate tubes, combine 70 µL Tris-HCl buffer, 10 µL L-ornithine, and the OTC enzyme.

    • Add 10 µL of each inhibitor dilution (or buffer for the 0% inhibition control).

  • Inhibitor Pre-incubation (Critical for Slow-Binding Inhibitors): For inhibitors like Psorn, pre-incubating the enzyme with the inhibitor before adding the substrate is essential. Incubate the enzyme-inhibitor mixture at 37°C for a set period (e.g., 30 minutes, this may need optimization) to allow the binding to reach equilibrium.

  • Initiate and Run Assay:

    • Start the reaction by adding 10 µL of carbamoyl phosphate.

    • Follow steps 4-8 from the OTC Activity Assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Caption: Experimental workflow for determining the IC₅₀ of an OTC inhibitor.

Conclusion

The study of Ornithine Transcarbamylase inactivators reveals a fascinating interplay between natural product biochemistry and rational drug design. Phaseolotoxin, through its potent active form Psorn, provides a compelling example of how pathogens evolve sophisticated chemical weapons to disrupt host metabolism. Psorn's mechanism as a slow, tight-binding transition-state analogue with picomolar affinity makes it one of the most potent enzyme inhibitors found in nature.[11] Understanding its interaction with the OTC active site offers profound insights for the development of new, highly specific therapeutic agents. By employing rigorous experimental protocols, researchers can continue to characterize these complex interactions, paving the way for novel applications in medicine and a deeper understanding of biochemical regulation.

References

  • Arvizu-Gómez, J. L., et al. (2024). Phaseolotoxin: Environmental Conditions and Regulatory Mechanisms Involved in Its Synthesis. MDPI. [Link]

  • Bender, C. L., et al. (2017). Temperature-mediated biosynthesis of the phytotoxin phaseolotoxin by Pseudomonas syringae pv. phaseolicola depends on the autoregulated expression of the phtABC genes. PLoS ONE. [Link]

  • De la Fuente-Martinez, J. M., et al. (2009). One hundred years of plant pathology in Mexico: past, present, and future. APS. [Link]

  • Bender, C. L., et al. (1999). Pseudomonas syringae Phytotoxins: Mode of Action, Regulation, and Biosynthesis by Peptide and Polyketide Synthetases. Microbiology and Molecular Biology Reviews. [Link]

  • Alonso, E., & Rubio, V. (1989). The effects of various inhibitors on the regulation of orotic acid excretion in sparse-fur mutant mice (spf/Y) deficient in ornithine transcarbamylase. Biochemical Journal. [Link]

  • Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Ornithine Transcarbamylase (OTC). Cloud-Clone Corp. [Link]

  • Arrebola, E., et al. (2021). Molecular aspects of phaseolotoxin biosynthesis produced by Pseudomonas syringae pv. phaseolicola. TIP Revista Especializada en Ciencias Químico-Biológicas. [Link]

  • Arvizu-Gómez, J. L., et al. (2024). Structure and mechanism of action of phaseolotoxin. ResearchGate. [Link]

  • Arrebola, E., et al. (2015). Genes Involved in the Production of Antimetabolite Toxins by Pseudomonas syringae Pathovars. MDPI. [Link]

  • Arvizu-Gómez, J. L., et al. (2024). Phaseolotoxin: Environmental Conditions and Regulatory Mechanisms Involved in Its Synthesis. PMC - NIH. [Link]

  • Cohen, P. P., et al. (1985). Comparison of ornithine transcarbamylase from rat liver and intestine. Evidence for differential regulation of enzyme levels. European Journal of Biochemistry. [Link]

  • Moore, R. E., et al. (1985). The inactivation of ornithine transcarbamoylase by N delta-(N'-sulpho-diaminophosphinyl)-L-ornithine. Biochemical Journal. [Link]

  • Konttinen, A. (1967). Simple Method for Determination of Ornithine Transcarbamylase Activity in Serum. Clinica Chimica Acta. [Link]

  • Arvizu-Gómez, J. L., et al. (2024). Phaseolotoxin: Environmental Conditions and Regulatory Mechanisms Involved in Its Synthesis. ResearchGate. [Link]

  • Soria, L. R., et al. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. ResearchGate. [Link]

  • Bender, C. L., et al. (2011). Chemical and Metabolic Aspects of Antimetabolite Toxins Produced by Pseudomonas syringae Pathovars. PMC - NIH. [Link]

  • Brusilow, S. W., et al. (1989). Carbamyl phosphate synthetase and ornithine transcarbamylase activities in enzyme-deficient human liver measured by radiochromatography and correlated with outcome. Pediatric Research. [Link]

  • Langley, D. B., et al. (2000). Mechanism of inactivation of ornithine transcarbamoylase by Ndelta -(N'-Sulfodiaminophosphinyl)-L-ornithine, a true transition state analogue? Crystal structure and implications for catalytic mechanism. Journal of Biological Chemistry. [Link]

  • Langley, D. B., et al. (2000). Mechanism of inactivation of ornithine transcarbamoylase by Ndelta -(N'-Sulfodiaminophosphinyl)-L-ornithine, a true transition state analogue? Crystal structure and implications for catalytic mechanism. ResearchGate. [Link]

  • Tuchman, M. (2024). Ornithine Transcarbamylase (OTC) Deficiency Medication. Medscape. [Link]

  • Templeton, M. D., et al. (1985). The inactivation of ornithine transcarbamoylase by N(δ)-(N'-sulpho-diaminophosphinyl). ResearchGate. [Link]

  • Wikipedia. (n.d.). Ornithine transcarbamylase. Wikipedia. [Link]

  • Cohn, M. S., & Tabor, C. W. (1977). Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine. Journal of Biological Chemistry. [Link]

  • Jahngen, E. G., & Bateman, R. C. (1985). The inhibition of ornithine transcarbamoylase from Escherichia coli W by phaseolotoxin. Biochemical Journal. [Link]

  • Soria, L. R., et al. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. PMC - NIH. [Link]

  • Staskawicz, B. J., et al. (1981). Phaseolotoxin-insensitive ornithine carbamoyltransferase of Pseudomonas syringae pv. phaseolicola. Journal of Bacteriology. [Link]

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Safety Operating Guide

Personal protective equipment for handling Ndelta-Pyrazinylcarbonyl-L-ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Ndelta-Pyrazinylcarbonyl-L-ornithine

This guide provides essential safety and logistical information for the handling of this compound. As a specialized amino acid derivative utilized in peptide synthesis and drug development, understanding its proper handling is paramount to ensure laboratory safety and experimental integrity.[1] This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

Given the limited toxicological data on this compound, a conservative approach to hazard assessment is necessary. The structure contains an L-ornithine backbone, a non-proteinogenic amino acid involved in the urea cycle, and a pyrazinylcarbonyl moiety.[3][4]

  • L-Ornithine Derivatives: Generally, L-ornithine and its salts are not considered highly hazardous. For instance, L-Ornithine hydrochloride is not classified as a hazardous substance under OSHA 2012 regulations.[5][6] However, some sources indicate it may cause serious eye irritation.[7] Subchronic oral toxicity studies in rats have established a high no-observed-adverse-effect level (NOAEL) for L-ornithine monohydrochloride.[8]

  • Pyrazine Derivatives: Pyrazine and its derivatives can pose inhalation and skin irritation risks.[9] Some pyrazine compounds are also flammable.[10]

Inferred Hazard Profile for this compound:

  • Acute Toxicity: Unknown. Assume moderate toxicity via ingestion, inhalation, and skin contact.

  • Skin Irritation/Corrosion: Possible, based on pyrazine derivatives.[9]

  • Eye Irritation/Damage: Likely, based on L-ornithine hydrochloride data.[7]

  • Respiratory Sensitization: Possible, especially with powdered forms that can be aerosolized.[9]

  • Carcinogenicity/Mutagenicity/Toxicity for Reproduction: No data available. Prudence dictates assuming potential for these effects.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A risk-based approach to PPE selection is critical. The level of protection should be commensurate with the scale of the operation and the potential for exposure. Always consult your institution's Chemical Hygiene Plan and the compound's Safety Data Sheet, if available.[11][12]

Standard Laboratory Attire (Minimum Requirement)

This level of PPE is mandatory for any work in the laboratory where this chemical is present, even if not directly handling it.

  • Safety Glasses: Must have side shields and comply with ANSI Z87.1 standards.[13]

  • Laboratory Coat: Long-sleeved, preferably with knit cuffs.

  • Closed-Toe Shoes: Made of a non-porous material.

  • Long Pants: Covering the entire leg.

PPE for Handling this compound

The following PPE must be worn when weighing, dissolving, or transferring the compound.

PPE ComponentSpecificationRationale
Gloves Nitrile, chemical-resistant, inspected before use.[14]Prevents skin contact. Double-gloving is recommended for handling neat material.
Eye/Face Protection Chemical safety goggles.[15] A face shield should be worn over goggles when there is a splash hazard.Protects against dust particles and splashes.
Respiratory Protection A NIOSH-approved N95 respirator is recommended for handling powders outside of a certified chemical fume hood.[15]Minimizes inhalation of fine particles.
Protective Clothing A disposable gown or apron over the lab coat provides an additional barrier.Protects personal clothing from contamination.
Decision Flowchart for PPE Selection

PPE_Selection start Start: Assess Task task What is the task involving This compound? start->task weighing Weighing or handling powder task->weighing Powder solution Handling dilute solutions task->solution Solution storage Moving or storing containers task->storage Storage spill Spill cleanup task->spill Spill ppe_weighing Required PPE: - Double Nitrile Gloves - Chemical Goggles & Face Shield - N95 Respirator (if not in hood) - Disposable Gown weighing->ppe_weighing ppe_solution Required PPE: - Nitrile Gloves - Chemical Goggles solution->ppe_solution ppe_storage Required PPE: - Nitrile Gloves - Safety Glasses storage->ppe_storage ppe_spill Required PPE: - Double Nitrile Gloves - Chemical Goggles & Face Shield - Appropriate Respirator - Chemical-Resistant Coveralls spill->ppe_spill

Caption: PPE selection based on the handling task.

Operational Plan: From Receipt to Disposal

A structured operational plan minimizes the risk of exposure and ensures the integrity of the research chemical.[16]

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazards.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][16] The compound should be stored in a tightly sealed container to prevent moisture absorption.[16]

Handling Procedures
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11]

  • Weighing: Use a balance inside a fume hood or a ventilated balance safety enclosure.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][14] Avoid eating, drinking, or smoking in the laboratory.[10][11]

Chemical Lifecycle Management Workflow

Chemical_Lifecycle receipt Receiving storage Storage receipt->storage Inspect & Label handling Handling & Use storage->handling Controlled Access waste_collection Waste Collection handling->waste_collection Segregate Waste disposal Disposal waste_collection->disposal Proper Labeling

Caption: Lifecycle management of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is crucial to prevent harm to individuals and the environment.[17] All waste must be handled in accordance with local, state, and federal regulations.[12]

Waste Segregation and Collection
  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated PPE (gloves, disposable gowns, etc.).

    • Contaminated labware (weigh boats, pipette tips, etc.).

    • These should be collected in a designated, sealed, and clearly labeled hazardous waste container.[18][19]

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvent rinses of contaminated glassware.

    • Collect in a separate, compatible, and clearly labeled hazardous liquid waste container.[19] Do not mix with other waste streams unless compatibility has been confirmed.[18]

  • Sharps Waste:

    • Contaminated needles, syringes, or broken glassware should be disposed of in a designated sharps container.[18]

Labeling and Storage of Waste
  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.[12][19]

  • Keep waste containers closed except when adding waste.[19]

  • Store waste in a designated satellite accumulation area.

Disposal Workflow

Disposal_Workflow start Generate Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate label_container Label Waste Container (Contents, Date, Hazards) segregate->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request Waste Pickup (EH&S) store->request_pickup disposal Professional Disposal request_pickup->disposal

Caption: Workflow for the disposal of this compound waste.

Emergency Procedures
  • Spill: In case of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained and equipped to handle it, use an appropriate spill kit. For large spills, contact your institution's Environmental Health and Safety (EH&S) department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[20]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

By adhering to these guidelines, you can safely handle this compound, ensuring a secure laboratory environment and the integrity of your research.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4).
  • Ammonia toxicity: comparative protective effect of various arginine and ornithine derivatives, aspartate, benzoate, and carbamyl glutamate. PubMed.
  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division - Lehigh University.
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